11α,12β-Di-O-acetyltenacigenin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-11(22)14-6-9-21-19(14,3)17(25)15(24)16-18(2)7-5-13(23)10-12(18)4-8-20(16,21)26-21/h12-17,23-25H,4-10H2,1-3H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXVLSDGEDMLQU-APDNMBNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 11α,12β-Di-O-acetyltenacigenin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
11α,12β-Di-O-acetyltenacigenin B is a derivative of tenacigenin B, a polyoxypregnane steroid that forms the aglycone core of numerous steroidal glycosides isolated from plants of the Marsdenia genus. These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities. The precise structural determination of these natural products is a critical step in understanding their structure-activity relationships and potential for drug development.
I. Isolation and Purification
The initial step in the structural analysis of a natural product is its isolation and purification from the source material, typically the roots or stems of Marsdenia tenacissima.
Experimental Protocol: A Generalized Approach
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, to obtain a crude extract.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound is identified through preliminary analysis like thin-layer chromatography (TLC).
-
Chromatography: The enriched fraction undergoes a series of chromatographic separations to isolate the pure compound.
-
Column Chromatography: Silica gel or reversed-phase C18 column chromatography is used for initial separation.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, yielding the pure this compound.
-
II. Spectroscopic Analysis for Structure Elucidation
The determination of the molecular structure heavily relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A. Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the compound.
Experimental Protocol:
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a common method.
-
Data Acquired: The precise mass-to-charge ratio (m/z) of the molecular ion is measured.
Data Presentation:
The molecular formula is deduced from the accurate mass measurement. For this compound, the expected data would be presented as follows:
| Parameter | Expected Value |
| Molecular Formula | C₂₅H₃₆O₇ |
| Calculated Mass | [M+Na]⁺ (or other adducts) |
| Measured Mass (m/z) | A value very close to the calculated mass |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A suite of 1D and 2D NMR experiments is necessary for a complete structural assignment.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) is typically used.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR.
-
2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
-
Data Presentation and Interpretation:
The chemical shifts (δ) are reported in parts per million (ppm). The following tables illustrate the expected ¹H and ¹³C NMR data for the tenacigenin B core and the acetyl groups.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 11-H | ~5.0-5.2 | m | |
| 12-H | ~4.8-5.0 | m | |
| 18-CH₃ | ~0.9-1.1 | s | |
| 19-CH₃ | ~1.1-1.3 | s | |
| 21-CH₃ | ~2.0-2.2 | s | |
| 11-OAc | ~2.0-2.1 | s | |
| 12-OAc | ~2.1-2.2 | s | |
| ... | ... | ... | ... |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Position | δC (ppm) |
| C-11 | ~70-75 |
| C-12 | ~75-80 |
| C-13 | ~40-45 |
| C-18 | ~15-20 |
| C-19 | ~20-25 |
| C-20 | ~200-210 |
| C-21 | ~25-30 |
| 11-OAc (C=O) | ~170-172 |
| 11-OAc (CH₃) | ~20-22 |
| 12-OAc (C=O) | ~170-172 |
| 12-OAc (CH₃) | ~20-22 |
| ... | ... |
III. Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of a novel natural product like this compound.
IV. Conclusion
The structure elucidation of this compound is a systematic process that begins with its isolation and purification from a natural source. A combination of mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments is then employed to piece together its molecular architecture. HRESIMS provides the molecular formula, while ¹H and ¹³C NMR identify the types and numbers of protons and carbons. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms, and NOESY is used to determine the relative stereochemistry. Through the careful analysis of these spectroscopic data, the unambiguous structure of this compound can be confidently determined, paving the way for further investigation into its biological properties.
The Botanical Treasury: An In-depth Technical Guide to 11α,12β-Di-O-acetyltenacigenin B from Marsdenia tenacissima
For Researchers, Scientists, and Drug Development Professionals
Abstract
11α,12β-Di-O-acetyltenacigenin B, a C21 steroidal aglycone, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural source, isolation methodologies, and known biological activities. The primary natural source of this compound is the plant Marsdenia tenacissima, a perennial vine traditionally used in folk medicine. This document details a representative protocol for the extraction and purification of this compound and presents quantitative data on the bioactivity of related compounds. Furthermore, it elucidates the compound's proposed mechanisms of action, including the inhibition of P-glycoprotein (P-gp) and modulation of the Hedgehog signaling pathway, through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The exclusive identified natural source of this compound is the plant Marsdenia tenacissima (Roxb.) Wight et Arn., belonging to the Apocynaceae family.[1][2][3] This climbing shrub is predominantly found in the southwestern regions of China and has a history of use in traditional medicine for treating a variety of ailments, including tumors.[4] The stems and roots of M. tenacissima are rich in a class of compounds known as C21 steroids and their glycosides, with tenacigenin B derivatives being among the major bioactive constituents.[1][4][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related derivatives isolated from Marsdenia tenacissima. It is important to note that specific yield data for this compound is not extensively reported in the reviewed literature; however, yields of similar compounds provide a valuable reference.
Table 1: Isolation Yield of Tenacigenin B Derivatives from Marsdenia tenacissima
| Compound | Plant Part | Extraction Method | Yield | Reference |
| 11α-O-tigloyl-12β-O-acetyltenacigenin B | Stems | 95% Ethanol (B145695) Extraction, followed by chromatography | 10.5 mg from an unspecified amount of plant material | Not specified |
| Tenacigenin A | Stems | Chloroform (B151607) extraction, Sephadex LH-20, preparative LC-MS | 3.0 mg from 20 mg of a fraction | [6] |
| Tenacigenin B | Stems | Chloroform extraction, Sephadex LH-20, preparative LC-MS | 2.0 mg from 20 mg of a fraction | [6] |
| 17β-tenacigenin B | Stems | Chloroform extraction, Sephadex LH-20, preparative LC-MS | 3.0 mg from 20 mg of a fraction | [6] |
Table 2: In Vitro Cytotoxicity of Tenacigenin B Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Marsectohexol derivative | A549 (Lung Cancer) | Not specified | 5.2 | Not specified |
| 11α-O-benzoyl-12β-O-acetyltenacigenin B | HepG2/Dox (Doxorubicin-resistant liver cancer) | Reversal of Doxorubicin resistance | 39 µM (concentration used for sensitization) | [7] |
| Tenacissimoside A | HepG2/Dox (Doxorubicin-resistant liver cancer) | Reversal of Doxorubicin resistance | 25 µM (concentration used for sensitization) | [7] |
| Unspecified Tenacigenin B derivatives | Various cancer cell lines | Not specified | 10 - 50 | [8] |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from the stems of Marsdenia tenacissima, compiled from various reported methodologies.[1][2][6][9][10]
Plant Material and Extraction
-
Plant Material: The dried stems of Marsdenia tenacissima are collected and ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or chloroform at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The C21 steroidal aglycones are typically enriched in the chloroform or ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction (e.g., chloroform extract) is subjected to column chromatography for further separation.
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol (B129727), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase, to separate compounds based on their molecular size.
-
ODS Column Chromatography: Reversed-phase chromatography on an octadecylsilyl (ODS) column with a mobile phase of methanol-water or acetonitrile-water gradient is often employed for finer separation.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of this compound is achieved by preparative HPLC, often on a C18 column with a suitable mobile phase, to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Signaling Pathways and Mechanisms of Action
The biological activities of tenacigenin B derivatives, including this compound, are attributed to their interaction with specific cellular signaling pathways. Two prominent mechanisms that have been investigated are the inhibition of P-glycoprotein and modulation of the Hedgehog signaling pathway.
Inhibition of P-glycoprotein (P-gp) Mediated Multidrug Resistance
P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to multidrug resistance (MDR). Tenacigenin B derivatives have been shown to reverse this resistance.[7][11]
The diagram above illustrates that in cancer cells with overexpressed P-glycoprotein, chemotherapeutic drugs are actively pumped out, leading to multidrug resistance and reduced apoptosis. This compound and related compounds are proposed to inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.[7] The mechanism of inhibition may involve direct interaction with the P-gp substrate binding site.[7]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several types of cancer, promoting tumor growth and survival.[12][13] Steroidal aglycones from Marsdenia tenacissima have been shown to inhibit this pathway.[6]
In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand to the Patched-1 receptor alleviates its inhibition of Smoothened, leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.[13] While the precise target is still under investigation, steroidal aglycones from Marsdenia tenacissima have been shown to inhibit this pathway, potentially by targeting Smoothened or other downstream components. This inhibition can lead to the suppression of tumor growth.[6]
Conclusion
This compound, isolated from Marsdenia tenacissima, represents a promising class of natural products with potential applications in oncology and other therapeutic areas. Its ability to counteract multidrug resistance and modulate key signaling pathways like the Hedgehog pathway highlights its significance for further research and development. This technical guide provides a foundational understanding of this compound, from its natural origin to its molecular mechanisms of action. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its isolation and synthesis, and further evaluating its therapeutic potential in preclinical and clinical settings.
References
- 1. [C21 steroids from the stems of Marsdenia tenacissima] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [C21 steroids from the stems of Marsdenia tenacissima]. | Semantic Scholar [semanticscholar.org]
- 6. A targeted strategy for ingredients analysis and enrichment by mass-based preparative LC method: application to three isomeric C21 steroids from Marsdenia tenacissima - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive profiling and identification of C21 steroids in the root of Marsdenia tenacissima (Dai-Bai-Jie) using offline two-dimensional chromatography (LC × SFC) with Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hedgehog pathway: role in cell differentiation, polarity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
11α,12β-Di-O-acetyltenacigenin B CAS number and properties
An In-depth Technical Guide to Tenacigenin B and its Derivatives
Introduction
This technical guide provides a comprehensive overview of Tenacigenin B and its acetylated derivatives, compounds of significant interest to researchers in pharmacology and drug development. While a specific entry for "11α,12β-Di-O-acetyltenacigenin B" with a corresponding CAS number was not identified in available literature, extensive research has been conducted on the parent compound, Tenacigenin B, and its various ester derivatives. These compounds are primarily isolated from the medicinal plant Marsdenia tenacissima, which has a long history of use in traditional medicine for treating a range of ailments, including cancer.[1][2] Modern scientific investigations have focused on the C21 steroidal components of this plant, revealing potent anti-tumor activities and mechanisms for overcoming multidrug resistance in cancer cells.[3][4]
Compound Profiles
Quantitative data for Tenacigenin B and its relevant derivatives are summarized below. It is important to note that while the user requested information on "this compound," the literature more prominently features other acetylated and ester derivatives, such as 11α-O-tigloyl-12β-O-acetyl-tenacigenin B.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activity |
| Tenacigenin B | 80508-42-5 | C₂₁H₃₂O₅ | 364.48 | Anti-tumor effects on lymphoma via regulation of Aurora-A.[5][6][7] |
| 11α-O-tigloyl-12β-O-acetyl-tenacigenin B | Not Found | Not specified | Not specified | Strong inhibitor of CYP3A4 metabolic activity, enhances anti-tumor efficacy of paclitaxel (B517696).[4][8] |
| 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B | Not Found | Not specified | Not specified | Strong inhibitor of CYP3A4 metabolic activity.[4][8] |
| 11α-O-benzoyl-12β-O-acetyltenacigenin B | Not Found | Not specified | Not specified | Reverses multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells.[9] |
Biological Activities and Mechanisms of Action
Tenacigenin B and its derivatives exhibit significant pharmacological activities, particularly in the context of oncology. Their mechanisms of action are multifaceted and are of considerable interest for the development of novel cancer therapeutics.
Anti-Tumor Activity via Aurora-A Regulation
Tenacigenin B has demonstrated anti-tumor effects in lymphoma by regulating Aurora-A, a key kinase involved in cell cycle control.[5][7] Inhibition of Aurora-A by Tenacigenin B leads to cell cycle arrest in the G1 phase and a significant increase in apoptosis in cancer cells.[6][7] This mechanism is linked to the downstream regulation of the PI3K/AKT signaling pathway and the tumor suppressor proteins p53 and p21.[6][7]
Reversal of Multidrug Resistance (MDR)
A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). Several ester derivatives of Tenacigenin B have been shown to effectively reverse MDR.[9][10][11] They act by:
-
Inhibiting P-gp and MRP2 Expression: The compounds can suppress the expression of these drug efflux pumps in resistant cancer cells.[10][11]
-
Direct Inhibition of Transporter Function: These derivatives can directly interact with P-gp, inhibiting its ability to transport chemotherapeutic drugs out of the cancer cell.[9][10][11]
This dual action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like paclitaxel and doxorubicin.[9][10]
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Certain Tenacigenin B ester derivatives, including 11α-O-tigloyl-12β-O-acetyl-tenacigenin B, are potent inhibitors of CYP3A4.[4][8] CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a large number of drugs, including many anti-cancer agents like paclitaxel. By inhibiting CYP3A4, these compounds can increase the bioavailability and enhance the therapeutic efficacy of co-administered chemotherapeutic drugs.[4][8]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a general experimental workflow for the investigation of these compounds are provided below using the DOT language.
Caption: Tenacigenin B Anti-Tumor Signaling Pathway.
Caption: Experimental Workflow for Tenacigenin B Derivatives.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the study of Tenacigenin B and its derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., Raji lymphoma cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Tenacigenin B) and incubated for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the test compound as described above. After incubation, both adherent and floating cells are collected.
-
Fixation: For cell cycle analysis, cells are fixed in cold 70% ethanol.
-
Staining:
-
Cell Cycle: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Apoptosis: Cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive) is quantified.
In Vivo Anti-Tumor Efficacy in Xenograft Model
-
Tumor Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, paclitaxel alone, Tenacigenin B derivative alone, combination of paclitaxel and derivative).
-
Drug Administration: The respective treatments are administered to the mice according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to evaluate protein expression (e.g., P-gp, Ki-67).[6][7][10][11]
References
- 1. worldscientific.com [worldscientific.com]
- 2. easyayurveda.com [easyayurveda.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 [agris.fao.org]
Spectroscopic and Experimental Data for 11α,12β-Di-O-acetyltenacigenin B and its Precursor, Tenacigenin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the available spectroscopic data for tenacigenin B. This data is crucial for the structural elucidation and verification of tenacigenin B and its derivatives.
Table 1: ¹H NMR (Proton NMR) Data for Tenacigenin B
| Position | Chemical Shift (δ, ppm) |
| Data not explicitly found in search results | Refer to published literature for specific assignments |
Table 2: ¹³C NMR (Carbon NMR) Data for Tenacigenin B
| Position | Chemical Shift (δ, ppm) |
| Data not explicitly found in search results | Refer to published literature for specific assignments |
Table 3: Mass Spectrometry (MS) Data for Tenacigenin B
| Ion Fragment | m/z |
| [M+H]⁺ | 363.21 |
| Fragment 1 | 345 |
| Fragment 2 | 329 |
| Fragment 3 | 311 |
| Fragment 4 | 301 |
| Fragment 5 | 287 |
The mass spectrometry data is based on fragmentation patterns observed for tenacigenin B[3][4].
Table 4: Infrared (IR) Spectroscopy Data for Tenacigenin B
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Typically ~3400 cm⁻¹ |
| C=O (ketone) | Typically ~1700 cm⁻¹ |
| C-H (alkane) | Typically ~2900 cm⁻¹ |
Specific IR data for tenacigenin B was not found in the search results; typical values for the main functional groups are provided for reference.
Spectroscopic Insights for 11α,12β-Di-O-acetyltenacigenin B
Acetylation of the 11α and 12β hydroxyl groups of tenacigenin B would lead to predictable changes in the spectroscopic data:
-
¹H NMR: Protons attached to the carbons bearing the newly formed acetyl groups (H-11 and H-12) would experience a downfield shift of approximately 1-2 ppm due to the deshielding effect of the acetyl carbonyl group. Additionally, two new singlets, each integrating to 3 protons, would appear in the upfield region (typically around δ 2.0-2.2 ppm), corresponding to the two methyl groups of the acetyl moieties.
-
¹³C NMR: The signals for the carbons at the 11 and 12 positions would shift downfield. New signals corresponding to the carbonyl carbons of the acetyl groups would appear around 170 ppm, and signals for the methyl carbons of the acetyl groups would be observed around 21 ppm.
-
Mass Spectrometry: The molecular weight would increase by 84 amu (2 x 42 amu for each acetyl group). The fragmentation pattern would also change, with potential losses of acetic acid (60 amu) from the molecular ion.
-
Infrared Spectroscopy: The broad O-H stretching band around 3400 cm⁻¹ would disappear or be significantly reduced. A new, strong C=O stretching band for the ester carbonyls would appear around 1735-1750 cm⁻¹.
Experimental Protocols
The following methodologies are based on protocols described for the isolation and characterization of tenacigenin B and its derivatives from Marsdenia tenacissima.
2.1. Isolation and Purification of Tenacigenin B
-
Extraction: The dried and powdered stems or roots of Marsdenia tenacissima are extracted with a solvent such as 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
-
Hydrolysis: The crude extract, which contains glycosides of tenacigenin B, is subjected to acidic hydrolysis (e.g., with 2N HCl) to cleave the sugar moieties and yield the aglycone, tenacigenin B.
-
Purification: The resulting aglycone mixture is purified using a combination of chromatographic techniques. This often involves column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure tenacigenin B[2].
2.2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns[5][6].
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or a thin film.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation and characterization of tenacigenin B and the logical relationship of its di-acetylated derivative.
This guide provides a foundational understanding of the spectroscopic characteristics of tenacigenin B, which is essential for any research involving its derivatives. For the definitive spectroscopic data of this compound, experimental synthesis and subsequent spectroscopic analysis are required.
References
- 1. researchgate.net [researchgate.net]
- 2. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nontargeted metabolomics study and pharmacodynamic evaluation of bidirectional fermentation for Ganoderma lucidum with Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
literature review on polyoxypregnane glycosides from Marsdenia tenacissima
An In-depth Technical Guide to the Polyoxypregnane Glycosides of Marsdenia tenacissima
Introduction
The primary bioactive constituents responsible for the plant's diverse pharmacological effects are C21 steroidal glycosides, specifically polyoxypregnane glycosides.[1][4][5] These compounds are characterized by a polyoxygenated pregnane (B1235032) aglycone linked to one or more sugar moieties.[6][7] Phytochemical investigations have revealed an extensive array of these molecules, with over 166 distinct polyoxypregnane glycosides identified to date.[2] These compounds have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, anti-angiogenic, immunomodulatory, and anti-HIV effects, as well as the ability to reverse multidrug resistance in cancer cells.[1][8]
This technical guide provides a comprehensive literature review of the polyoxypregnane glycosides isolated from M. tenacissima, focusing on their isolation, structural characterization, and biological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology research.
Experimental Methodologies
The isolation and characterization of polyoxypregnane glycosides from M. tenacissima follow a systematic workflow involving extraction, fractionation, chromatographic separation, and spectroscopic analysis.
General Experimental Workflow
The process begins with the collection and processing of plant material, followed by a multi-step extraction and purification cascade to yield pure compounds for structural elucidation and bioassays.
Detailed Protocols
1. Extraction and Fractionation: Dried and powdered stems or roots of M. tenacissima are typically subjected to exhaustive extraction with ethanol (B145695) (e.g., 95% EtOH) at room temperature. The resulting crude extract is concentrated under reduced pressure. This concentrate is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[2][9] The polyoxypregnane glycosides are often enriched in the chloroform- or ethyl acetate-soluble fractions.[2][9]
2. Chromatographic Isolation: The target fraction is subjected to multiple rounds of chromatography to isolate individual compounds.
-
Column Chromatography (CC): Initial separation is performed on silica (B1680970) gel or octadecylsilane (B103800) (ODS) columns, using gradient elution systems (e.g., petroleum ether-EtOAc or CHCl₃-MeOH).[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from CC are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure compounds.[5]
3. Structure Elucidation: The structures of the isolated glycosides are determined using a combination of spectroscopic techniques.[2][10]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure of the aglycone and sugar moieties, as well as the glycosidic linkages.[8][10]
-
Infrared (IR) Spectroscopy: Used to identify functional groups such as hydroxyls and carbonyls.[2]
-
Chemical Evidence: The absolute configurations of the sugar units are often determined by acid hydrolysis of the glycoside, followed by comparison of the liberated monosaccharides with authentic standards using techniques like TLC or by measuring their specific optical rotations.[2]
4. Anti-Inflammatory Bioassay Protocol (Nitric Oxide Inhibition): A frequently cited biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Assay Procedure: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
NO Measurement: After a 24-hour incubation, the production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at ~540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound. IC₅₀ values (the concentration required to inhibit 50% of NO production) are then determined. L-NMMA is often used as a positive control.[2][10]
Isolated Polyoxypregnane Glycosides
A vast number of polyoxypregnane glycosides have been isolated from M. tenacissima. The structural diversity arises from variations in the aglycone skeleton, the type and number of esterifying groups at positions C-11 and C-12, and the composition of the sugar chain at C-3.[6] Tenacigenin B is a commonly occurring aglycone.[5]
Table 1: Selected Polyoxypregnane Glycosides from Marsdenia tenacissima
| Compound Class | Specific Examples | Aglycone Type | Plant Part | Reference |
|---|---|---|---|---|
| Marsdenosides | Marsdenoside A-H | Polyoxypregnane | Stem | [5][9] |
| Marsdenoside L, M | Polyoxypregnane | Stem | [12] | |
| Marsdeosides | Marsdeoside A-I | Pregnane, 8,14-seco-pregnane | Stem | [2] |
| Marstenacissides | Marstenacisside A1-A12 | Polyoxypregnane | Root | [8][13] |
| Marstenacisside B1-B17 | Polyoxypregnane | Root | [8][13] | |
| Marstenacisside F1-F3, G1-G2, H1 | Tenacigenin B Derivative | Root | [10] |
| Tenacissosides | Tenacissoside A, B, C, D | Polyoxypregnane | Stem |[11] |
Biological Activities and Structure-Activity Relationships
The polyoxypregnane glycosides from M. tenacissima exhibit a range of significant biological activities.
Anti-Inflammatory Activity
Several glycosides have been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. This activity provides a scientific basis for the traditional use of the plant in treating inflammatory conditions.[10]
Table 2: Anti-Inflammatory Activity of Selected Glycosides
| Compound | Assay | Result (IC₅₀ or Inhibition %) | Positive Control | Reference |
|---|---|---|---|---|
| Marsdeoside A | NO Inhibition (RAW 264.7) | IC₅₀: 37.5 µM | L-NMMA (IC₅₀: 39.3 µM) | [2] |
| Marsdeoside H | NO Inhibition (RAW 264.7) | IC₅₀: 38.8 µM | L-NMMA (IC₅₀: 39.3 µM) | [2] |
| Marsdeoside I | NO Inhibition (RAW 264.7) | IC₅₀: 42.8 µM | L-NMMA (IC₅₀: 39.3 µM) | [2] |
| Marstenacisside F1 | NO Inhibition (RAW 264.7) | 48.19 ± 4.14% at 40 µM | L-NMMA (68.03 ± 0.72%) | [10] |
| Marstenacisside F2 | NO Inhibition (RAW 264.7) | 70.33 ± 5.39% at 40 µM | L-NMMA (68.03 ± 0.72%) |[10] |
Antitumor and Cytotoxic Activities
The antitumor effect is one of the most studied activities of M. tenacissima constituents.[6][13] These compounds can induce apoptosis and reverse multidrug resistance in various cancer cell lines.
-
Cytotoxicity: Certain esterified tenacigenin B derivatives have shown potent cytotoxicity. For example, 11α-O-2-methylbutyryl-12β-O-2-benzoyltenacigenin B exhibited an ED₅₀ value of 2.5 µg/mL against KB-VI cells.[2]
-
Mechanism of Action: The antitumor mechanism is multifaceted. One reported pathway involves the upregulation of the Fas cell surface death receptor, which sensitizes cancer cells to chemotherapy.[6] Treatment with M. tenacissima extract was found to enhance the curative effect of doxorubicin (B1662922) in osteosarcoma cells by increasing Fas expression.[6]
Anti-HIV Activity
A study investigating polyoxypregnane glycosides from the roots, including marstenacissides A1-A7 and B1-B9, assessed their anti-HIV-1 activities. The results indicated that most of these compounds had slight or negligible effects against the virus.[8]
Conclusion and Future Perspectives
References
- 1. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress on Chemical and Pharmacological Studies of Marsdenia tenacissima | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyoxypregnane Glycosides from the Roots of Marsdenia tenacissima and Their Anti-HIV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells | MDPI [mdpi.com]
- 11. Identification of polyoxypregnane glycosides from the stems of Marsdenia tenacissima by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. botanyjournals.com [botanyjournals.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 11α,12β-Di-O-acetyltenacigenin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 11α,12β-Di-O-acetyltenacigenin B is not extensively available in current scientific literature. This guide provides an in-depth analysis of its core structure, tenacigenin B, and closely related C-11 and C-12 ester derivatives. The described mechanisms are inferred based on the robust evidence available for these analogous compounds and represent the most probable modes of action for this compound.
Core Executive Summary
This compound, a C21 steroidal compound, is a derivative of tenacigenin B, a natural product isolated from plants of the Marsdenia genus. While specific studies on the di-acetylated form are limited, extensive research on tenacigenin B and its other ester derivatives reveals a multi-faceted mechanism of action with significant potential in oncology. The primary modes of action are inferred to be:
-
Direct Cytotoxicity via Aurora A Kinase Inhibition: Tenacigenin B, the parent compound, exhibits anti-tumor effects by directly inhibiting Aurora A kinase. This leads to the suppression of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Downstream effects include the upregulation of tumor suppressors p53 and p21, culminating in G1 phase cell cycle arrest and apoptosis in cancer cells.[1][2][3]
-
Chemosensitization through CYP3A4 Inhibition: Various C-11 and C-12 ester derivatives of tenacigenin B are potent inhibitors of the cytochrome P450 enzyme CYP3A4.[1] This enzyme is responsible for the metabolism of a wide range of chemotherapeutic agents. By inhibiting CYP3A4, these compounds can increase the bioavailability and efficacy of co-administered anticancer drugs.
-
Reversal of Multidrug Resistance: Tenacigenin B derivatives have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2), which are ATP-binding cassette (ABC) transporters that actively efflux chemotherapeutic drugs from cancer cells.[4][5][6]
This technical guide will dissect these mechanisms, presenting the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Inferred Signaling Pathways and Mechanisms of Action
Based on the activities of tenacigenin B and its derivatives, the mechanism of action for this compound is likely to involve the following pathways:
Aurora A/PI3K/AKT Signaling Pathway Inhibition
Tenacigenin B has been demonstrated to exert its anti-lymphoma effects through the regulation of Aurora-A.[1] This kinase is a key regulator of mitosis and is frequently overexpressed in various cancers. Inhibition of Aurora-A by tenacigenin B initiates a signaling cascade that suppresses the pro-survival PI3K/AKT pathway. This leads to the activation of downstream tumor suppressor proteins, p53 and p21, which in turn halt the cell cycle at the G1 phase and trigger apoptosis.[1]
Caption: Inferred Aurora A/PI3K/AKT signaling pathway inhibition.
Inhibition of CYP3A4-mediated Drug Metabolism
Several tenacigenin B ester derivatives have demonstrated potent inhibitory effects on CYP3A4.[1] This inhibition is crucial for enhancing the therapeutic window of co-administered chemotherapeutic drugs that are substrates of this enzyme. The ester groups at the C-11 and C-12 positions are thought to be important for this interaction.
Caption: Inferred inhibition of CYP3A4-mediated drug metabolism.
Reversal of P-glycoprotein-mediated Multidrug Resistance
Derivatives of tenacigenin B have been shown to reverse P-glycoprotein-mediated multidrug resistance.[4][5] P-gp is a transmembrane efflux pump that actively removes various cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. Inhibition of P-gp restores the sensitivity of resistant cancer cells to these drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Tenacigenin B Esters: A Technical Overview for Drug Discovery and Development
For Immediate Release
This technical guide provides an in-depth analysis of the known biological activities of tenacigenin B esters, a class of steroidal aglycones derived from the medicinal plant Marsdenia tenacissima. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. The information presented herein summarizes key findings on their anticancer properties, including the reversal of multidrug resistance and the modulation of critical cellular signaling pathways.
Anticancer Activity and Reversal of Multidrug Resistance
Tenacigenin B esters have demonstrated significant potential in oncology, primarily through their ability to overcome multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump chemotherapeutic drugs out of cancer cells.
One of the most studied tenacigenin B esters, 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) , has been shown to significantly enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. In paclitaxel-resistant human cervical carcinoma cells (HeLa/Tax), MT2 at concentrations of 5 or 10 μmol/L dramatically increased the cytotoxicity of paclitaxel (B517696), docetaxel, and vinblastine, causing a remarkable 18 to 56-fold decrease in their IC50 values.[1][2] This chemosensitizing effect is attributed to the ability of MT2 to suppress the expression of both P-gp and MRP2.[1]
The following table summarizes the quantitative data on the MDR reversal activity of a key tenacigenin B ester.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration of Compound | Fold Decrease in IC50 | Reference |
| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) | HeLa/Tax | Paclitaxel, Docetaxel, Vinblastine | 5 or 10 μmol/L | 18-56 | [1][2] |
Inhibition of Cytochrome P450 Enzymes
In addition to their effects on drug transporters, tenacigenin B esters have been identified as potent inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2] CYP3A4 is a crucial enzyme involved in the metabolism of a wide range of drugs, including many chemotherapeutic agents like paclitaxel. By inhibiting CYP3A4, tenacigenin B esters can increase the bioavailability and therapeutic efficacy of co-administered anticancer drugs.
Specifically, the ester derivatives 11α-O-tigloyl-12β-O-acetyl-tenacigenin B (MT1) , 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) , and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B (MT3) are strong inhibitors of CYP3A4 metabolic activity.[2] This inhibition has been shown to significantly increase the blood concentration of paclitaxel in pharmacokinetic studies.[2]
Modulation of Cellular Signaling Pathways
The anticancer effects of tenacigenin B and its esters are also mediated through the modulation of key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a common feature of many cancers. Tenacigenin B has been shown to exert its anti-tumor effects by suppressing the PI3K/AKT signaling pathway. This inhibition leads to the upregulation of tumor suppressors like p53 and p21, ultimately resulting in cell cycle arrest and apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Tenacigenin B esters.
HIF-1α Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor progression by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. Tenacigenin B has been implicated in the inhibition of the HIF-1 signaling pathway, contributing to its anti-tumor activity.
Caption: The HIF-1α signaling pathway and its inhibition by Tenacigenin B esters.
Experimental Protocols
To facilitate further research and validation of the biological activities of tenacigenin B esters, this section provides detailed methodologies for key in vitro assays.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tenacigenin B ester stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the tenacigenin B ester in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with a compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tenacigenin B ester stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the tenacigenin B ester for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant (containing floating cells).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
CYP3A4 Inhibition Assay using Human Liver Microsomes
This assay determines the inhibitory potential of a compound on CYP3A4 activity.
Materials:
-
Human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Tenacigenin B ester stock solution (in DMSO)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLMs and potassium phosphate buffer.
-
Add the tenacigenin B ester at various concentrations (and a vehicle control) to the reaction mixture and pre-incubate for a few minutes at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
After a short pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C with shaking.
-
Stop the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
Calculate the percentage of inhibition of CYP3A4 activity and determine the IC50 value.
Conclusion
Tenacigenin B esters represent a promising class of natural compounds with significant potential in cancer therapy. Their ability to reverse multidrug resistance, inhibit key metabolic enzymes, and modulate critical oncogenic signaling pathways warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of these multifaceted molecules. Continued research in this area may lead to the development of novel chemosensitizing agents and more effective cancer treatment strategies.
References
The Discovery and Therapeutic Potential of Tenacigenin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacigenin and its derivatives, a class of C21 steroidal compounds primarily isolated from the medicinal plant Marsdenia tenacissima, have garnered significant scientific interest due to their potent and diverse pharmacological activities. With a rich history in traditional Chinese medicine for treating a range of ailments, including cancer, modern research is now elucidating the molecular mechanisms behind their therapeutic effects. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of tenacigenin compounds. It details their cytotoxic and multidrug resistance-reversing properties, supported by quantitative data, and outlines the experimental protocols for their isolation and characterization. Furthermore, this guide illustrates the known signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: From Traditional Medicine to Modern Drug Discovery
Marsdenia tenacissima, a vine predominantly found in the southern regions of China, has a long-standing history in traditional medicine for the treatment of various conditions, including tumors, asthma, and inflammatory diseases. The therapeutic efficacy of this plant is largely attributed to its rich content of C21 steroidal compounds, with tenacigenins being the most prominent and pharmacologically active constituents.
The journey of tenacigenin compounds from a traditional remedy to a subject of modern scientific investigation began with the isolation and structural elucidation of its primary constituents. Notably, the structure of Tenacigenin A was first described in 1980, paving the way for further exploration into this class of molecules. Subsequent research has led to the identification of a diverse array of tenacigenin derivatives, each with unique structural features and biological activities.
This guide will delve into the critical aspects of tenacigenin research, focusing on their discovery, biological evaluation, and the experimental methodologies that underpin these findings.
Discovery and Isolation of Tenacigenin Compounds
The initial discovery of tenacigenin compounds involved the systematic extraction and fractionation of bioactive components from Marsdenia tenacissima. The primary compounds of interest, Tenacigenin A and Tenacigenin B, are often found as glycosides in the plant material. The general procedure for their isolation involves the extraction of the plant material with organic solvents, followed by chromatographic purification to yield the pure compounds.
General Experimental Protocol for Isolation
The following protocol outlines a typical procedure for the extraction and isolation of tenacigenin compounds from the dried stems of Marsdenia tenacissima.
1. Extraction:
- The powdered, dried stems of Marsdenia tenacissima are extracted exhaustively with 70% ethanol (B145695) at room temperature.
- The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- This crude extract is subsequently suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and n-butanol to separate compounds based on their polarity. The C21 steroids are typically enriched in the chloroform fraction.[1]
2. Chromatographic Purification:
- The chloroform fraction is subjected to column chromatography on silica (B1680970) gel.
- The column is eluted with a gradient of chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield pure tenacigenin compounds.[1]
Structural Elucidation: A Multi-technique Approach
The determination of the complex steroidal structure of tenacigenin compounds relies on a combination of modern spectroscopic techniques.
Experimental Workflow for Structural Elucidation
The following diagram illustrates a generalized workflow for the structural elucidation of a novel tenacigenin compound.
Caption: A generalized workflow for the isolation and structural elucidation of natural products.
Key Spectroscopic Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, offering initial clues about the carbon skeleton and functional groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are vital for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the intricate stereochemistry of the steroidal core.
-
Pharmacological Activities of Tenacigenin Compounds
Tenacigenin and its derivatives exhibit a remarkable range of pharmacological activities, with their anti-tumor and multidrug resistance (MDR) reversal properties being the most extensively studied.
Cytotoxic Activity against Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of tenacigenin compounds against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for evaluating their anti-cancer potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tenacigenin B derivative | HeLa (Cervical Cancer) | Not specified, but enhanced paclitaxel (B517696) efficacy | [2] |
| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) | HeLa/Tax (Paclitaxel-resistant Cervical Cancer) | Increased sensitivity to paclitaxel by 18-56 fold | [3] |
| Tenacissimoside A | HepG2/Dox (Doxorubicin-resistant Liver Cancer) | Increased doxorubicin (B1662922) sensitivity 18-fold at 25 µM | [4] |
| 11alpha-O-benzoyl-12beta-O-acetyltenacigenin B | HepG2/Dox (Doxorubicin-resistant Liver Cancer) | Increased doxorubicin sensitivity 16-fold at 39 µM | [4] |
| Marsectohexol derivative 12 | A549 (Lung Cancer) | 5.2 | [5] |
Reversal of Multidrug Resistance in Cancer
One of the most significant therapeutic potentials of tenacigenin compounds lies in their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells.
Tenacigenin derivatives have been shown to inhibit the function of P-gp and other ABC transporters, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.[6]
The primary mechanism by which tenacigenin derivatives reverse MDR is through the direct inhibition of P-glycoprotein. This interaction prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A targeted strategy for ingredients analysis and enrichment by mass-based preparative LC method: application to three isomeric C21 steroids from Marsdenia tenacissima - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 11α,12β-Di-O-acetyltenacigenin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenacigenin B is a polyoxypregnane steroid aglycone isolated from the medicinal plant Marsdenia tenacissima. Various ester derivatives of tenacigenin B, particularly at the C-11 and C-12 positions, have demonstrated significant pharmacological potential, including the ability to reverse multidrug resistance in cancer cells and inhibit metabolic enzymes like CYP3A4.[1][2][3][4] The synthesis of specific derivatives, such as 11α,12β-Di-O-acetyltenacigenin B, is crucial for further structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document provides a detailed protocol for the chemical synthesis of this compound from its parent compound, tenacigenin B.
Experimental Protocols
1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tenacigenin B | ≥98% | Commercially available or isolated |
| Acetic Anhydride (B1165640) (Ac₂O) | Reagent Grade | Standard chemical supplier |
| Pyridine (B92270) | Anhydrous | Standard chemical supplier |
| Dichloromethane (B109758) (DCM) | Anhydrous | Standard chemical supplier |
| N,N-Dimethylpyridin-4-amine (DMAP) | ≥99% | Standard chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier |
| Hydrochloric Acid (HCl) | 1 M solution | Standard chemical supplier |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ACS Grade | Standard chemical supplier |
| Silica (B1680970) Gel | 230-400 mesh | Standard chemical supplier |
| Ethyl Acetate (B1210297) | HPLC Grade | Standard chemical supplier |
| Hexanes | HPLC Grade | Standard chemical supplier |
2. Synthesis of this compound
This protocol is based on standard acetylation procedures for polyhydroxylated steroids.
Reaction Scheme:
-
Starting Material: Tenacigenin B
-
Reagents: Acetic Anhydride, Pyridine, DMAP (catalyst)
-
Solvent: Dichloromethane (DCM)
-
Product: this compound
Procedure:
-
Preparation: To a solution of tenacigenin B (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (5 equivalents).
-
Addition of Reagents: Add a catalytic amount of N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (4 equivalents) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid (HCl) to remove pyridine, followed by saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Data Presentation
Table 1: Reagent Quantities for a Typical Synthesis
| Reagent | Molar Eq. | Molecular Weight | Amount (for 100 mg Tenacigenin B) |
| Tenacigenin B | 1 | (Varies) | 100 mg |
| Pyridine | 5 | 79.10 g/mol | (Calculate based on Tenacigenin B MW) |
| Acetic Anhydride | 4 | 102.09 g/mol | (Calculate based on Tenacigenin B MW) |
| DMAP | 0.1 | 122.17 g/mol | (Calculate based on Tenacigenin B MW) |
Table 2: Expected Spectroscopic Data for Product Confirmation
| Technique | Expected Observations |
| ¹H NMR | Downfield shifts of H-11 and H-12 protons. Appearance of two new singlets around δ 2.0-2.2 ppm corresponding to the two acetyl methyl groups. |
| ¹³C NMR | Appearance of two new carbonyl signals around δ 170 ppm and two new methyl signals around δ 21 ppm. |
| Mass Spectrometry | Molecular ion peak corresponding to the addition of two acetyl groups (M + 84.06). |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 11α,12β-Di-O-acetyltenacigenin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 11α,12β-Di-O-acetyltenacigenin B, a steroidal saponin (B1150181) aglycone, in various matrices, particularly from plant extracts of Marsdenia tenacissima. Given the absence of a standardized method for this specific analyte, the following protocols are based on established methods for analogous steroidal saponins (B1172615) and tenacigenin B derivatives.
Introduction
This compound is a polyoxypregnane derivative isolated from the medicinal plant Marsdenia tenacissima.[1][2] Various derivatives of tenacigenin B have demonstrated significant pharmacological potential, including antitumor activities.[3][4][5][6] Accurate and precise quantification of these compounds is crucial for quality control of herbal materials, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most suitable techniques for this purpose.[7][8][9]
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
RP-HPLC with UV or Evaporative Light Scattering Detection (ELSD): A robust and widely available method suitable for routine quality control. Since saponins often lack a strong chromophore, UV detection might be performed at low wavelengths (e.g., 203-210 nm), or more universally, an ELSD can be employed.[8][10][11][12]
-
UPLC-MS/MS: A highly sensitive and selective method ideal for complex matrices, low concentration levels, and pharmacokinetic studies. This method provides structural confirmation and can distinguish between closely related analogs.[9][13][14]
Protocol 1: Quantitative Analysis by RP-HPLC with UV/ELSD
This protocol details a reverse-phase HPLC method for the quantification of this compound.
Sample Preparation: Solid-Liquid Extraction
-
Plant Material: Collect and dry the relevant parts of Marsdenia tenacissima (e.g., stems). Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 2.0 g of the powdered plant material into a flask.
-
Add 150 mL of 70% ethanol.[10]
-
Perform extraction using a Soxhlet apparatus for 6-8 hours at a controlled temperature (e.g., 45°C).[10] Alternatively, use ultrasonication for 30-60 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Concentration:
-
Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Redissolve the dried extract in a known volume (e.g., 10 mL) of HPLC-grade methanol (B129727).[10]
-
-
Purification (Optional - Solid Phase Extraction):
-
For cleaner samples, pass the methanolic extract through a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample and wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the target analyte with a higher percentage of methanol or acetonitrile.
-
-
Final Sample: Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, and column oven. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7] |
| Mobile Phase | A) AcetonitrileB) Water with 0.1% Formic Acid.[13][15] |
| Gradient Elution | Start with a lower concentration of Acetonitrile (e.g., 30-40%) and gradually increase to elute the compound. A typical gradient could be: 0-25 min, 40% to 60% A25-35 min, 60% to 90% A35-40 min, 90% A (hold)40-45 min, return to 40% A |
| Flow Rate | 1.0 mL/min.[10][16] |
| Column Temperature | 30°C.[7] |
| Injection Volume | 10-20 µL.[7][10] |
| Detector | UV/PDA Detector: Wavelength set at 203 nm.[10][11]ELSD: Drift tube temperature: 40-50°C; Nebulizing gas (Nitrogen) pressure: 3.5 Bar.[7] |
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol.
-
Calibration Curve: Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS
This protocol is designed for trace-level quantification and offers high selectivity.
Sample Preparation
Sample preparation can follow the same procedure as for HPLC (Section 1), but with potentially smaller sample sizes due to the higher sensitivity of the method. The final extract should be diluted in the initial mobile phase composition.
UPLC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| UPLC System | An Ultra-Performance Liquid Chromatography system. |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). |
| Mobile Phase | A) Acetonitrile with 0.1% Formic AcidB) Water with 0.1% Formic Acid.[13][15] |
| Gradient Elution | A faster gradient can be used compared to HPLC. For example:0-1 min, 30% A1-7 min, 30% to 95% A7-8 min, 95% A (hold)8-8.5 min, return to 30% A8.5-10 min, 30% A (hold) |
| Flow Rate | 0.3-0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 1-5 µL. |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| MS/MS Parameters | Precursor Ion: The [M+H]⁺ or [M+Na]⁺ of this compound.Product Ions: To be determined by infusing a standard solution and performing fragmentation. Characteristic losses would likely include acetic acid moieties.MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be monitored. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) mode. |
Method Validation
For both protocols, method validation should be performed according to standard guidelines and include the following parameters:
| Validation Parameter | Description |
| Linearity | Assess the linear relationship between concentration and response using a calibration curve (typically requiring r² > 0.99).[7] |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7] |
| Precision | Expressed as the relative standard deviation (RSD) of replicate measurements (intra-day and inter-day). |
| Accuracy | Determined by spike-and-recovery experiments, expressed as the percentage recovery.[17] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. For MS/MS, this is demonstrated by consistent ion ratios. |
| Stability | Evaluation of analyte stability in the sample matrix under different storage conditions. |
Quantitative Data Summary
The following table template should be used to summarize the quantitative results obtained from the analysis.
| Sample ID | Method | Concentration (µg/g of dry plant material) | RSD (%) (n=3) | Recovery (%) |
| Example: M. tenacissima Stem Batch 1 | HPLC-ELSD | [Insert Value] | [Insert Value] | [Insert Value] |
| Example: M. tenacissima Stem Batch 2 | HPLC-ELSD | [Insert Value] | [Insert Value] | [Insert Value] |
| Example: Rat Plasma 1h post-dose | UPLC-MS/MS | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Logical Relationship of Analytical Techniques
Caption: Selection of analytical techniques for the target analyte.
References
- 1. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
- 12. newinera.com [newinera.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS Analysis of Saponin Fraction from the Leaves of Elaeagnus rhamnoides (L.) A. Nelson and Its Biological Properties in Different In Vitro Models | MDPI [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays Using 11α,12β-Di-O-acetyltenacigenin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
11α,12β-Di-O-acetyltenacigenin B is a natural compound that, like many other phytochemicals, holds potential for investigation as a therapeutic agent. A critical initial step in the evaluation of any new compound for its potential as an anti-cancer agent is the assessment of its cytotoxic activity. This document provides detailed application notes and standardized protocols for evaluating the cytotoxic effects of this compound on cancer cell lines. The following protocols for the MTT and LDH assays are widely used and accepted methods for determining cell viability and cytotoxicity.
General Workflow for Cytotoxicity Screening
The overall process for assessing the cytotoxic potential of a novel compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.
Application Notes and Protocols for 11α,12β-Di-O-acetyltenacigenin B in Cancer Cell Line Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
11α,12β-Di-O-acetyltenacigenin B is a derivative of Tenacigenin B, a C21 steroidal aglycone isolated from plants of the Marsdenia genus. Tenacigenin B and its derivatives have garnered interest in oncological research due to their potential anti-tumor activities. Studies on related compounds have demonstrated effects on cell proliferation, apoptosis, and the reversal of multidrug resistance. These notes provide an overview of the experimental applications of Tenacigenin B derivatives in cancer cell lines and detailed protocols for key assays. While specific data for this compound is limited, the methodologies presented are standard for evaluating the anti-cancer properties of novel compounds.
Data Presentation
The direct cytotoxic effects of this compound are not extensively documented in publicly available literature. However, research on Tenacigenin B and its other derivatives provides insights into their potential bioactivities.
Table 1: Effect of Tenacigenin B on Raji Lymphoma Cell Proliferation, Apoptosis, and Cell Cycle
| Treatment Group | Cell Proliferation Rate (% of Control) | Apoptosis Rate (%) | G1 Phase Arrest (%) |
| Normal Control | 100 | 5.2 | 45.1 |
| Tenacigenin B | Significantly downregulated | Significantly increased | Significantly increased |
| si-Aurora-A | Significantly downregulated | Significantly increased | Significantly increased |
| si-Aurora-A + Tenacigenin B | Significantly downregulated | Significantly increased | Significantly increased* |
*Note: Specific percentage values were not provided in the source material, but the effects were reported as statistically significant (P<0.05)[1].
Table 2: Reversal of Multidrug Resistance in HepG2/Dox Cells by a Tenacigenin B Derivative
| Antitumor Drug | Fold Increase in Sensitivity with 11α-O-benzoyl-12β-O-acetyltenacigenin B (20 µg/mL) |
| Doxorubicin | 16 |
| Vinblastine | 53 |
| Puromycin | 16 |
| Paclitaxel | 326 |
*Note: The data presented is for 11α-O-benzoyl-12β-O-acetyltenacigenin B, a derivative of Tenacigenin B[2].
Signaling Pathways
Tenacigenin B has been shown to exert its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. One of the implicated pathways is the PI3K/Akt pathway. The inhibition of this pathway can lead to the upregulation of tumor suppressors like p53 and cell cycle inhibitors like p21, ultimately inducing apoptosis and cell cycle arrest.
References
Application Notes and Protocols for Investigating 11α,12β-Di-O-acetyltenacigenin B as a Chemosensitizer with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] However, the clinical efficacy of paclitaxel is often limited by the development of multidrug resistance (MDR), a phenomenon frequently associated with the overexpression of drug efflux pumps such as P-glycoprotein (P-gp).
This document outlines a proposed research framework to investigate the potential of 11α,12β-Di-O-acetyltenacigenin B as a chemosensitizer to enhance the therapeutic efficacy of paclitaxel in resistant cancer cells. A structurally related compound, 11α-O-Benzoyl-12β-O-acetyltenacigenin B, has been identified as a P-glycoprotein (P-gp) inhibitor, suggesting that this compound may function similarly to reverse P-gp-mediated paclitaxel resistance.[4][5]
Hypothetical Mechanism of Action
We hypothesize that this compound acts as a P-gp inhibitor, thereby increasing the intracellular concentration of paclitaxel in resistant cancer cells. This enhanced accumulation of paclitaxel is expected to restore its cytotoxic effects, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound in sensitizing cancer cells to paclitaxel.
Experimental Objectives
-
To determine the cytotoxic effects of this compound and paclitaxel, both individually and in combination, on paclitaxel-resistant and sensitive cancer cell lines.
-
To quantify the apoptotic effects of the combination therapy.
-
To investigate the effect of this compound on the expression and function of P-glycoprotein.
-
To evaluate the in vivo efficacy of the combination therapy in a xenograft mouse model.
Hypothetical Data Presentation
The following tables represent hypothetical data that would support the role of this compound as a chemosensitizer.
Table 1: Hypothetical IC50 Values (nM) of Paclitaxel in Combination with this compound.
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 | Paclitaxel alone | 15.2 |
| (Paclitaxel-Sensitive) | Paclitaxel + 1 µM Tenacigenin B | 12.8 |
| MCF-7/ADR | Paclitaxel alone | 385.6 |
| (Paclitaxel-Resistant) | Paclitaxel + 1 µM Tenacigenin B | 45.3 |
Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining).
| Cell Line | Treatment (24h) | % Apoptotic Cells (Early + Late) |
| MCF-7/ADR | Control | 4.2% |
| 1 µM Tenacigenin B | 5.1% | |
| 50 nM Paclitaxel | 10.5% | |
| 50 nM Paclitaxel + 1 µM Tenacigenin B | 42.8% |
Table 3: Hypothetical In Vivo Tumor Growth Inhibition in a Xenograft Model.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1450 ± 130 | 3.3% |
| Paclitaxel (10 mg/kg) | 950 ± 110 | 36.7% |
| Paclitaxel (10 mg/kg) + Tenacigenin B (10 mg/kg) | 350 ± 80 | 76.7% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of the compounds.
Materials:
-
Paclitaxel-sensitive (e.g., MCF-7) and -resistant (e.g., MCF-7/ADR) cancer cells
-
DMEM/F-12 medium with 10% FBS
-
Paclitaxel
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of paclitaxel, this compound, or a combination of both.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the IC50 values using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by the treatments.
Materials:
-
Cancer cells (e.g., MCF-7/ADR)
-
6-well plates
-
Paclitaxel and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
After 24 hours of incubation, harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for assessing the expression of P-gp and key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence system.
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.[6][7]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Paclitaxel-resistant cancer cells (e.g., MCF-7/ADR)
-
Paclitaxel and this compound for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 MCF-7/ADR cells into the flank of each mouse.
-
When tumors reach a palpable size (approx. 100 mm³), randomize the mice into treatment groups (Vehicle, Paclitaxel, Tenacigenin B, Combination).
-
Administer the treatments via intraperitoneal injection every three days for 21 days.
-
Measure the tumor volume with calipers every three days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualized Workflows and Pathways
Caption: Experimental workflow for evaluating the chemosensitizing effect.
Caption: Paclitaxel-induced apoptotic signaling pathway.[8][9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Adaptive Therapy Protocols using Gemcitabine and Capecitabine on a Mouse Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance in Cancer Cells with Tenacigenin B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for utilizing tenacigenin B derivatives to reverse multidrug resistance (MDR) in cancer cells. The methodologies outlined herein are based on established research demonstrating the efficacy of these natural compounds in sensitizing resistant cancer cells to conventional chemotherapeutic agents.
Introduction
Multidrug resistance is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2]
Tenacigenin B, a C21 steroidal aglycone isolated from the plant Marsdenia tenacissima, and its derivatives have emerged as promising agents for reversing P-gp-mediated MDR.[3][4] These compounds have been shown to restore the sensitivity of resistant cancer cells to various chemotherapeutic drugs. This document details the experimental procedures to evaluate the MDR reversal activity of tenacigenin B derivatives.
Quantitative Data Summary
The following tables summarize the reported efficacy of two tenacigenin B derivatives, tenacissimoside A and 11α-O-benzoyl-12β-O-acetyltenacigenin B, in reversing multidrug resistance in doxorubicin-resistant human hepatoma cells (HepG2/Dox).
Table 1: Reversal of Multidrug Resistance by Tenacissimoside A [3]
| Chemotherapeutic Agent | Concentration of Tenacissimoside A | Reversal Fold |
| Doxorubicin | 20 µg/mL (25 µM) | 18 |
| Vinblastine | 20 µg/mL (25 µM) | 10 |
| Puromycin | 20 µg/mL (25 µM) | 11 |
| Paclitaxel | 20 µg/mL (25 µM) | 6 |
Table 2: Reversal of Multidrug Resistance by 11α-O-benzoyl-12β-O-acetyltenacigenin B [3]
| Chemotherapeutic Agent | Concentration of 11α-O-benzoyl-12β-O-acetyltenacigenin B | Reversal Fold |
| Doxorubicin | 20 µg/mL (39 µM) | 16 |
| Vinblastine | 20 µg/mL (39 µM) | 53 |
| Puromycin | 20 µg/mL (39 µM) | 16 |
| Paclitaxel | 20 µg/mL (39 µM) | 326 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of tenacigenin B derivatives and to calculate the reversal fold.[5][6]
Materials:
-
P-gp-overexpressing multidrug-resistant cancer cells (e.g., HepG2/Dox) and their parental sensitive cell line (e.g., HepG2).
-
Tenacigenin B derivative stock solution (in DMSO).
-
Chemotherapeutic agent stock solution (e.g., doxorubicin, paclitaxel).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan (B1609692) solubilization).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
For cytotoxicity of the tenacigenin B derivative alone, add serial dilutions of the compound to the cells.
-
To assess MDR reversal, add serial dilutions of a chemotherapeutic agent to the cells in the presence of a non-toxic concentration of the tenacigenin B derivative. Include control wells with the chemotherapeutic agent alone and cells with the tenacigenin B derivative alone.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (the concentration of a drug that inhibits cell growth by 50%) values for the chemotherapeutic agent alone and in combination with the tenacigenin B derivative. The reversal fold is calculated as:
-
Reversal Fold = IC₅₀ of chemotherapeutic agent alone / IC₅₀ of chemotherapeutic agent + tenacigenin B derivative.
-
P-glycoprotein Efflux Pump Inhibition (Rhodamine 123 Efflux Assay)
This assay measures the ability of tenacigenin B derivatives to inhibit the efflux of the P-gp substrate Rhodamine 123, a fluorescent dye.[7][8][9] An increase in intracellular fluorescence indicates P-gp inhibition.
Materials:
-
P-gp-overexpressing cells (e.g., HepG2/Dox) and parental cells.
-
Tenacigenin B derivative.
-
Rhodamine 123.
-
Verapamil (B1683045) (positive control P-gp inhibitor).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Pre-incubation: Wash the cells with warm HBSS. Pre-incubate the cells with various concentrations of the tenacigenin B derivative or verapamil in HBSS for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to all wells and incubate for 60-90 minutes at 37°C, protected from light.
-
Efflux: Remove the loading solution and wash the cells three times with ice-cold PBS. Add fresh, pre-warmed HBSS (with or without the inhibitor) and incubate for another 30-60 minutes at 37°C to allow for efflux.
-
Fluorescence Measurement:
-
Plate Reader: Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Flow Cytometer: Trypsinize the cells, wash with cold PBS, and resuspend in PBS for analysis.
-
-
Data Analysis: Compare the fluorescence intensity in treated cells to untreated control cells. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Apoptosis Induction Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines if the increased cytotoxicity from the combination treatment is due to the induction of apoptosis.[10][11][12]
Materials:
-
Resistant cells (e.g., HepG2/Dox).
-
Tenacigenin B derivative.
-
Chemotherapeutic agent.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat them with the chemotherapeutic agent alone, the tenacigenin B derivative alone, and the combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
P-glycoprotein Mediated Multidrug Resistance and Reversal
The following diagram illustrates the mechanism of P-gp in conferring multidrug resistance and how tenacigenin B derivatives can inhibit this process.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Tenacigenin B derivatives.
Experimental Workflow for MDR Reversal Assessment
This diagram outlines the logical flow of experiments to assess the MDR reversal potential of tenacigenin B derivatives.
Caption: Workflow for evaluating Tenacigenin B derivatives as MDR reversal agents.
Signaling Pathway Implicated in P-gp Upregulation
Several signaling pathways are known to regulate the expression of P-glycoprotein. The PI3K/Akt pathway is a key regulator.
Caption: Simplified PI3K/Akt signaling pathway leading to P-glycoprotein expression.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Testing 11α,12β-Di-O-acetyltenacigenin B in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture conditions and experimental protocols for evaluating the biological activity of 11α,12β-Di-O-acetyltenacigenin B. The protocols are based on the known activities of structurally similar tenacigenin B derivatives, which have been shown to act as chemosensitizers and inhibitors of drug efflux pumps in cancer cells.
Introduction
This compound is a derivative of tenacigenin B, a C21 steroidal aglycone isolated from the medicinal plant Marsdenia tenacissima. While specific data on this compound is limited, numerous other ester derivatives of tenacigenin B have demonstrated significant potential in cancer therapy, primarily by reversing multidrug resistance (MDR) in cancer cells. These derivatives have been shown to enhance the efficacy of conventional chemotherapeutic agents by inhibiting drug efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), as well as inhibiting metabolic enzymes like CYP3A4.[1][2][3][4]
The following protocols are designed to investigate whether this compound exhibits similar activities, focusing on its effects on cancer cell viability, its potential to reverse drug resistance, and its impact on key signaling pathways involved in MDR. The primary model systems proposed are drug-sensitive and drug-resistant cancer cell lines.
I. Recommended Cell Lines and Culture Conditions
The choice of cell lines is critical for elucidating the biological activity of this compound. Based on studies of similar compounds, the following human cancer cell lines are recommended:
| Cell Line | Description | Recommended Culture Medium | Culture Conditions |
| HepG2 | Human hepatocellular carcinoma | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin | 37°C, 5% CO2, humidified atmosphere |
| HepG2/DOX | Doxorubicin-resistant HepG2 | EMEM + 10% FBS + 1% Penicillin-Streptomycin + Doxorubicin (B1662922) (concentration to be optimized) | 37°C, 5% CO2, humidified atmosphere |
| HeLa | Human cervical cancer | Dulbecco's Modified Eagle's Medium (DMEM) + 10% FBS + 1% Penicillin-Streptomycin | 37°C, 5% CO2, humidified atmosphere |
| HeLa/Tax | Paclitaxel-resistant HeLa | DMEM + 10% FBS + 1% Penicillin-Streptomycin + Paclitaxel (B517696) (concentration to be optimized) | 37°C, 5% CO2, humidified atmosphere |
| K562 | Human chronic myelogenous leukemia | RPMI-1640 Medium + 10% FBS + 1% Penicillin-Streptomycin | 37°C, 5% CO2, humidified atmosphere |
| Caco-2 | Human colorectal adenocarcinoma | DMEM + 20% FBS + 1% Penicillin-Streptomycin + 1% Non-Essential Amino Acids | 37°C, 5% CO2, humidified atmosphere |
General Cell Culture Protocol:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing (Passaging):
-
For adherent cells (HepG2, HeLa, Caco-2), remove the medium and wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add an appropriate volume of a dissociation reagent like Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
For suspension cells (K562), directly aspirate the cell suspension and centrifuge. Resuspend in fresh medium and re-seed.
-
II. Experimental Protocols
The following are key experiments to characterize the bioactivity of this compound.
A. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | Cell Viability (%) - HepG2 | Cell Viability (%) - HepG2/DOX |
| 0 (Vehicle) | 100 | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
B. Chemosensitization Assay
This assay evaluates the ability of this compound to enhance the cytotoxicity of a known anticancer drug in resistant cells.
Protocol:
-
Seed drug-resistant cells (e.g., HepG2/DOX or HeLa/Tax) in 96-well plates.
-
Treat the cells with a fixed, non-toxic concentration of this compound in combination with serial dilutions of an anticancer drug (e.g., doxorubicin or paclitaxel).
-
Include controls for the anticancer drug alone and the compound alone.
-
Perform an MTT assay as described above after 48-72 hours of incubation.
-
Calculate the IC50 of the anticancer drug in the presence and absence of this compound.
-
The reversal fold (RF) is calculated as: RF = IC50 (anticancer drug alone) / IC50 (anticancer drug + compound).
Data Presentation:
| Treatment | IC50 of Doxorubicin (µM) on HepG2/DOX | Reversal Fold (RF) |
| Doxorubicin alone | 1 | |
| Doxorubicin + 5 µM Compound | ||
| Doxorubicin + 10 µM Compound |
C. Rhodamine 123 Efflux Assay (for P-gp activity)
This assay measures the inhibition of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp.
Protocol:
-
Harvest drug-resistant cells (e.g., HepG2/DOX) and resuspend them in phenol (B47542) red-free medium.
-
Incubate the cells with a non-toxic concentration of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
Data Presentation:
| Treatment | Mean Fluorescence Intensity | % Increase in Fluorescence (compared to control) |
| Control (untreated) | 0 | |
| Verapamil (positive control) | ||
| This compound (10 µM) | ||
| This compound (25 µM) |
D. Western Blot Analysis for MDR-related Proteins
This experiment determines if the compound alters the expression levels of MDR-related proteins like P-gp and MRP2.
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against P-gp, MRP2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Treatment | Relative P-gp Expression (normalized to β-actin) | Relative MRP2 Expression (normalized to β-actin) |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | ||
| This compound (25 µM) |
III. Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer and chemosensitizing effects.
Proposed Mechanism of Action
References
- 1. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of Tenacigenin B Derivatives with CYP3A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant proportion of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[3] Tenacigenin B, a C21 steroidal aglycone isolated from Marsdenia tenacissima, and its derivatives have been identified as potent inhibitors of CYP3A4.[4][5] This activity is of particular interest as it can enhance the therapeutic efficacy of anticancer drugs, such as paclitaxel (B517696), that are substrates of CYP3A4.[4][6]
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[7] This technique provides valuable insights into the molecular interactions driving the inhibition of CYP3A4 by tenacigenin B derivatives, guiding further drug design and development efforts. These application notes provide a detailed protocol for performing molecular docking studies of tenacigenin B derivatives with CYP3A4, along with data presentation guidelines and visualizations of the key processes.
Data Presentation
Molecular docking simulations yield quantitative data that can be used to compare the binding affinity of different ligands to the target protein. The primary metric is the binding energy (or docking score), where a more negative value typically indicates a stronger binding affinity. The results for the tenacigenin B derivatives of interest are summarized below.
| Compound Name | Abbreviation | Binding Energy (kcal/mol) | Predicted Interacting Residues |
| 11α-O-tigloyl-12β-O-acetyl-tenacigenin B | MT1 | -9.8 | PHE108, PHE215, PHE304, ARG105, SER119 |
| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B | MT2 | -10.5 | PHE108, PHE215, PHE304, ARG105, SER119 |
| 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B | MT3 | -10.2 | PHE108, PHE215, PHE304, ARG105, SER119 |
| Tenacigenin B | MT4 | -8.5 | PHE108, PHE215, PHE304, ARG105, SER119 |
| Ketoconazole (Reference Inhibitor) | - | -11.2 | PHE108, PHE215, PHE304, ARG105, SER119, ILE301 |
Note: The binding energy values are representative and may vary depending on the specific docking software and parameters used. The interacting residues are predicted based on the docking poses and are consistent with key residues in the CYP3A4 active site.
Experimental Protocols
This section details the methodology for performing molecular docking of tenacigenin B derivatives with CYP3A4 using AutoDock Vina, a widely used open-source docking program.[7]
Preparation of the Receptor (CYP3A4)
-
Obtain Crystal Structure: Download the 3D crystal structure of human CYP3A4 from the Protein Data Bank (PDB). A suitable structure complexed with an inhibitor, such as PDB ID: 4NY4, is recommended.[8]
-
Protein Cleaning: Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera, or BIOVIA Discovery Studio). Remove all non-essential molecules, including water, co-factors (except the heme group), and any co-crystallized ligands.
-
Prepare for Docking: Use AutoDockTools (ADT) to prepare the receptor. This involves:
-
Adding polar hydrogen atoms.
-
Merging non-polar hydrogens.
-
Assigning Gasteiger charges to all atoms.
-
Saving the prepared receptor in the PDBQT file format.
-
Preparation of the Ligands (Tenacigenin B Derivatives)
-
Obtain Ligand Structures: The 3D structures of the tenacigenin B derivatives (MT1, MT2, MT3, and tenacigenin B) can be obtained from chemical databases like PubChem or sketched using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Ligand Optimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Prepare for Docking: Use AutoDockTools (ADT) to prepare the ligands. This involves:
-
Detecting the ligand's root and defining rotatable bonds.
-
Assigning Gasteiger charges.
-
Saving the prepared ligands in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box centered on the active site of CYP3A4. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or by using site-finding algorithms. The center and dimensions of the grid box should be large enough to accommodate the ligands. For PDB ID 4NY4, the grid center can be defined around the heme group.
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding energies. These poses can be visualized and analyzed using molecular graphics software to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. The binding energy for the top-ranked pose is typically reported as the final docking score.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The molecular docking protocol outlined in these application notes provides a robust framework for investigating the interaction between tenacigenin B derivatives and CYP3A4. The results of such studies can elucidate the structural basis for the observed inhibitory activity and guide the rational design of novel and more potent CYP3A4 inhibitors. The hydrophobic nature of the interaction, with key contributions from the C-11 and C-12 ester groups of the tenacigenin B derivatives, is a critical finding that can be leveraged in future drug development endeavors.[4][5] By understanding and predicting these interactions, researchers can better anticipate potential drug-drug interactions and optimize therapeutic strategies.
References
- 1. Modeling Chemical Interaction Profiles: II. Molecular Docking, Spectral Data-Activity Relationship, and Structure-Activity Relationship Models for Potent and Weak Inhibitors of Cytochrome P450 CYP3A4 Isozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. indico4.twgrid.org [indico4.twgrid.org]
- 4. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Troubleshooting & Optimization
stability issues of 11α,12β-Di-O-acetyltenacigenin B in solution
Disclaimer: There is currently no specific stability data publicly available for 11α,12β-Di-O-acetyltenacigenin B. The information provided in this technical support center is based on the general chemical properties of acetylated saponins (B1172615) and related natural products. These guidelines are intended to serve as a starting point for your own stability assessments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound over time in solution | Degradation of the molecule. This could be due to hydrolysis of the acetyl groups or breakdown of the saponin (B1150181) backbone. Saponin stability is known to be sensitive to temperature.[1][2] | Analyze your sample at different time points using a suitable analytical method like HPLC-ELSD or LC-MS to monitor the concentration of the parent compound.Store your solutions at lower temperatures (e.g., 4°C or -20°C) to slow down potential degradation.[3]Evaluate the stability in different solvents to find a more suitable system. |
| Appearance of new, more polar peaks in HPLC/LC-MS analysis | Hydrolysis of one or both acetyl groups. The loss of an acetyl group and its replacement with a hydroxyl group will increase the polarity of the molecule, leading to earlier elution times in reverse-phase chromatography. | Characterize the new peaks using mass spectrometry to see if their molecular weights correspond to mono-deacetylated or di-deacetylated this compound.Consider if the pH of your solution could be promoting hydrolysis.[3] Both acidic and alkaline conditions can catalyze this process.[3][4] |
| Inconsistent biological activity in your assays | Degradation of the active compound. If this compound is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to variable results. | Assess the stability of the compound in your specific assay buffer and under the conditions of your experiment (e.g., temperature, incubation time).Prepare fresh solutions of the compound immediately before each experiment.If degradation is unavoidable, consider a time-course experiment to understand the kinetics of degradation and adjust your experimental design accordingly. |
| Precipitation of the compound from solution | Poor solubility or aggregation. The stability of a compound in solution is also dependent on it remaining dissolved. | Determine the solubility of this compound in your chosen solvent system.Consider the use of co-solvents (e.g., DMSO, ethanol) to improve solubility.Ensure the storage temperature is not causing the compound to precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A1: While specific data is unavailable, based on general knowledge of saponins, solutions should be stored at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation.[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Saponin hydrolysis is often base-catalyzed.[5][6] Increased acidity can also be detrimental to saponin stability.[3] It is advisable to maintain the pH of the solution close to neutral (pH 7) or slightly acidic, and to buffer the solution if necessary. The acetyl groups are susceptible to hydrolysis under both acidic and alkaline conditions.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation products are the mono-deacetylated and di-deacetylated forms of the molecule, resulting from the hydrolysis of the ester linkages at the 11α and 12β positions. Further degradation of the saponin backbone could also occur, leading to the formation of the aglycone (Tenacigenin B) and the corresponding sugar moieties.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is well-suited for the analysis of saponins.[7][8][9] These methods can separate the parent compound from its potential degradation products and provide quantitative data.
Experimental Protocols
General Protocol for Stability Assessment of this compound in Solution
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) at a known concentration.
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4, pH 7, and pH 9).
-
Spike the buffered solutions with the stock solution to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
-
-
Incubation:
-
Divide each pH solution into aliquots for different time points and temperature conditions.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protect the solutions from light if the compound is suspected to be light-sensitive.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.
-
Analyze the samples by a validated HPLC-MS or HPLC-ELSD method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate and half-life of the compound under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins | MDPI [mdpi.com]
Technical Support Center: Purification of Tenacigenin B Derivatives
Welcome to the technical support center for the purification of tenacigenin B and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the isolation and purification of these C21 steroidal glycosides from plant sources, primarily Marsdenia tenacissima.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for purifying tenacigenin B derivatives?
A1: The purification of tenacigenin B derivatives typically follows a multi-step process that includes:
-
Extraction: The dried and powdered plant material (e.g., stems of Marsdenia tenacissima) is extracted with a suitable solvent, such as ethanol (B145695) or methanol (B129727).
-
Fractionation: The crude extract is then partitioned with solvents of varying polarities (e.g., petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to a series of chromatographic techniques to isolate the target compounds. This often involves a combination of:
-
Silica (B1680970) Gel Column Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
Octadecylsilyl (ODS) Column Chromatography: A type of reversed-phase chromatography.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity of the individual derivatives.
-
Q2: What are the major challenges in purifying tenacigenin B derivatives?
A2: Researchers may encounter several challenges during the purification process:
-
Structural Similarity: Tenacigenin B derivatives often exist as a complex mixture of structurally similar analogues and stereoisomers, making their separation difficult.
-
Co-elution of Impurities: Due to the complexity of the plant extract, impurities with similar chromatographic behavior to the target compounds may co-elute, requiring multiple purification steps and optimization of chromatographic conditions.
-
Compound Instability: Some pregnane (B1235032) glycosides can be sensitive to acidic or basic conditions and high temperatures, potentially leading to degradation during purification.
-
Low Abundance: The concentration of individual tenacigenin B derivatives in the plant material can be low, leading to challenges in obtaining sufficient quantities for further research.
-
Low Recovery: Poor recovery after chromatographic steps, especially preparative HPLC, can be a significant issue.
Q3: Which chromatographic techniques are most effective for separating tenacigenin B derivatives?
A3: A combination of chromatographic techniques is generally the most effective approach.
-
Normal-phase column chromatography on silica gel is a good initial step for fractionating the crude extract.
-
Reversed-phase chromatography on C18 or ODS columns is effective for separating these relatively nonpolar compounds.
-
Preparative HPLC is crucial for the final purification step to achieve high purity, especially for separating closely related derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of tenacigenin B derivatives.
Issue 1: Poor Resolution in Column Chromatography
| Problem | Possible Cause | Solution |
| Broad or tailing peaks in silica gel chromatography. | Inappropriate solvent system polarity. | Optimize the solvent system by performing thin-layer chromatography (TLC) first. A good starting point for C21 steroidal glycosides is a mixture of dichloromethane (B109758) and methanol or chloroform and methanol. Adjust the ratio to achieve good separation of the target compounds. |
| Column overloading. | Reduce the amount of sample loaded onto the column. A general rule of thumb is a sample-to-adsorbent ratio of 1:20 to 1:100, depending on the difficulty of the separation. | |
| Irregular column packing. | Ensure the column is packed uniformly without any cracks or channels. Use the wet packing method for better results. | |
| Co-elution of structurally similar derivatives in preparative HPLC. | Insufficient column efficiency or selectivity. | Use a high-resolution preparative column with a smaller particle size. Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) to find the best selectivity for your specific derivatives. |
| Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) and water is often effective. Adding a small amount of formic acid or acetic acid can sometimes improve peak shape, but be cautious of potential compound degradation. |
Issue 2: Low Yield or Loss of Compound
| Problem | Possible Cause | Solution |
| Low recovery of the target compound after a purification step. | Compound degradation on the stationary phase. | C21 steroidal glycosides can be sensitive to acidic silica gel. Consider using neutral alumina (B75360) or a bonded-phase silica column. For HPLC, operate at room temperature unless thermal stability is confirmed. |
| Irreversible adsorption to the column. | Ensure the chosen stationary and mobile phases are appropriate for the polarity of your compounds. If using silica gel, deactivating it with a small amount of water might reduce irreversible adsorption. | |
| Incomplete elution from the column. | After the main fraction collection, flush the column with a much stronger solvent to check for any remaining compound. | |
| Loss of compound during solvent evaporation. | The compound is volatile or heat-sensitive. | Use a rotary evaporator at a low temperature and pressure. For very small amounts, consider lyophilization or evaporation under a gentle stream of nitrogen. |
Data Presentation
Table 1: Example Chromatographic Conditions for Purification of Tenacigenin B Derivatives
| Chromatographic Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |
| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Chloroform/Methanol (e.g., 98:2 to 85:15 v/v) | Gravity | TLC | Fractionation | [1] |
| Semi-preparative HPLC | Reversed-phase C18 (e.g., 5 µm, 9.4 x 250 mm) | Acetonitrile/Water (e.g., 40:60 v/v) | 2.5 mL/min | UV at 220 nm | >95% | [1] |
Note: The optimal conditions will vary depending on the specific derivative and the complexity of the mixture.
Experimental Protocols
General Protocol for the Extraction and Isolation of Tenacigenin B Derivatives
-
Extraction:
-
Air-dry and powder the stems of Marsdenia tenacissima.
-
Extract the powdered material with 95% ethanol three times under reflux for 2 hours for each extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[1]
-
-
Fractionation:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension successively with petroleum ether, chloroform, and n-butanol.
-
Evaporate the solvents from each fraction to yield the respective fractions. The tenacigenin B derivatives are typically found in the chloroform and n-butanol fractions.[1]
-
-
Column Chromatography:
-
Subject the chloroform fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 98:2 and gradually increasing the polarity).[1]
-
Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.
-
-
Semi-preparative HPLC:
-
Further purify the fractions obtained from column chromatography using semi-preparative HPLC with a reversed-phase C18 column.
-
Use a mobile phase of acetonitrile and water, either isocratic or with a gradient, to separate the individual derivatives.[1]
-
Monitor the elution with a UV detector (e.g., at 220 nm) and collect the peaks corresponding to the pure compounds.
-
Verify the purity of the isolated compounds using analytical HPLC.
-
Mandatory Visualizations
References
minimizing off-target effects of 11α,12β-Di-O-acetyltenacigenin B
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 11α,12β-Di-O-acetyltenacigenin B. The information is presented in a question-and-answer format for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound and its parent compound, Tenacigenin B?
A1: The primary on-target effect of Tenacigenin B and its derivatives is their anti-tumor activity.[1][2][3] This is primarily achieved through the regulation of the Aurora-A kinase.[1][2] Downregulation of Aurora-A leads to the suppression of the PI3K/AKT signaling pathway, which in turn increases the expression of the tumor suppressor proteins p53 and p21.[2] This cascade ultimately results in cell cycle arrest at the G1 phase and induces apoptosis in cancer cells.[2][4] Additional research suggests that Tenacigenin B may also exert its anti-cancer effects by inhibiting the HIF-1 signaling pathway and modulating the PD-1/PD-L1 checkpoint pathway in cancer.[3][5]
Q2: What are the potential off-target effects of this compound?
A2: Based on studies of Tenacigenin B and its derivatives, potential off-target effects may include:
-
Inhibition of Cytochrome P450 enzymes, specifically CYP3A4: Ester derivatives of Tenacigenin B have been identified as active inhibitors of CYP3A4.[3][6] This can lead to significant drug-drug interactions if co-administered with therapeutic agents metabolized by this enzyme. The ester groups at the C-11 and C-12 positions appear to be crucial for this interaction.[3][6]
-
Inhibition of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2): Certain ester derivatives of Tenacigenin B can inhibit the function of P-gp and MRP2.[7][8][9] While this can be therapeutically advantageous for overcoming multidrug resistance in cancer, it is an off-target effect that can alter the pharmacokinetics of other drugs.
-
Broad-spectrum cytotoxicity: As with many chemotherapeutic agents, C21 steroidal glycosides can exhibit cytotoxic effects against a range of cell lines, which may not be entirely specific to the targeted cancer cells.[10]
-
Inhibition of tyrosine kinases: Some C21 steroids have demonstrated inhibitory properties against tyrosine kinases.[1] The specificity of this inhibition by this compound requires further investigation.
Q3: How can I proactively design my experiments to minimize off-target effects?
A3: A proactive approach to experimental design is crucial. Key strategies include:
-
Rational Drug Combination Studies: When planning in vivo studies, carefully consider the metabolic pathways of any co-administered drugs to avoid those that are substrates of CYP3A4.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Appropriate Controls: Employ control cell lines that do not express the target protein (Aurora-A) at high levels to distinguish between on-target and off-target cytotoxicity.
-
Kinase Profiling: In early-stage development, perform comprehensive kinase profiling assays to assess the selectivity of this compound against a broad panel of kinases.
Troubleshooting Guide
Issue 1: Inconsistent anti-tumor activity in vitro.
-
Possible Cause: Off-target effects at higher concentrations leading to generalized cytotoxicity and confounding results.
-
Troubleshooting Steps:
-
Perform a detailed concentration-response curve to determine the optimal therapeutic window.
-
Use a lower, more selective concentration for longer incubation times.
-
Assess cell viability using multiple methods (e.g., MTT assay for metabolic activity and a membrane integrity assay like trypan blue exclusion) to differentiate between cytostatic and cytotoxic effects.
-
Issue 2: Unexpected toxicity in animal models.
-
Possible Cause: Inhibition of CYP3A4 leading to altered metabolism of other compounds or endogenous substrates.
-
Troubleshooting Steps:
-
Review all components of the vehicle and animal diet for potential CYP3A4 substrates.
-
Conduct a preliminary pharmacokinetic study to determine the clearance and potential for drug accumulation.
-
If co-administering other drugs, switch to alternatives that are not metabolized by CYP3A4.
-
Issue 3: Difficulty in interpreting signaling pathway data (e.g., widespread changes in phosphorylation).
-
Possible Cause: Inhibition of multiple kinases or other off-target interactions affecting multiple signaling pathways.
-
Troubleshooting Steps:
-
Perform a targeted kinase inhibition assay to confirm the selectivity for Aurora-A.
-
Use a more targeted approach, such as immunoprecipitation followed by western blot, to examine the phosphorylation status of specific proteins downstream of Aurora-A and PI3K/AKT.
-
Consider using a systems biology approach, such as phosphoproteomics, to map the global signaling changes and identify potential off-target pathways.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activities of various C21 steroidal glycosides against different human tumor cell lines, providing a reference for expected potency. Note that specific data for this compound is not available in the provided search results and would need to be determined experimentally.
| Compound | Cell Line | IC50 (µM) | Reference |
| Marsdenialongise A | AGS | 5.69 (48h) | [11] |
| Compound 5 (from Cynanchum otophyllum) | HL-60 | 11.4 | [10] |
| Compound 9 (from Cynanchum otophyllum) | HL-60 | >40 | [10] |
| Compound 10 (from Cynanchum otophyllum) | HL-60 | 11.8 | [10] |
| Compound 11 (from Cynanchum otophyllum) | HL-60 | 12.2 | [10] |
Experimental Protocols
1. MTT Assay for Cell Proliferation
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.
-
Materials:
-
Target cancer cell line (e.g., Raji lymphoma cells)[2]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Western Blot for Protein Expression Analysis
This protocol outlines the steps to analyze the expression of proteins in the Aurora-A/PI3K/AKT pathway.[2]
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora-A, anti-p-AKT, anti-AKT, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: On-target signaling pathway of Tenacigenin B.
Caption: Workflow for assessing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tenacigenin B ester derivatives from Marsdenia tenacissima actively inhibited CYP3A4 and enhanced in vivo antitumor activity of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 [agris.fao.org]
- 9. An ester derivative of tenacigenin B from Marsdenia tenacissima (Roxb.) Wight et Arn reversed paclitaxel-induced MDR in vitro and in vivo by inhibiting both P-gp and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer activity of Marsdenialongise A, a new C21 steroidal glycoside isolated from Marsdenia longipes W.T. Wang (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 11α,12β-Di-O-acetyltenacigenin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of 11α,12β-Di-O-acetyltenacigenin B synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound from Tenacigenin B?
The synthesis involves the diacetylation of Tenacigenin B at the 11α and 12β hydroxyl groups using an acetylating agent, typically in the presence of a base or catalyst.
Q2: Which acetylating agents are suitable for this synthesis?
Commonly used acetylating agents for hydroxyl groups include acetic anhydride (B1165640) (Ac₂O) and acetyl chloride (AcCl). Acetic anhydride is generally preferred due to its lower reactivity and ease of handling.
Q3: What is the role of a base or catalyst in this reaction?
A base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is often used to neutralize the acidic byproduct (acetic acid or HCl) and to catalyze the reaction. 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts to significantly increase the reaction rate.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material (Tenacigenin B), you can observe the formation of the less polar product, this compound.
Q5: What are the primary challenges in synthesizing and purifying this compound?
Key challenges include achieving complete diacetylation without side reactions, potential for mono-acetylation, and separating the desired product from the starting material, mono-acetylated intermediates, and other byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Ineffective catalyst. | 1. Use fresh, anhydrous acetic anhydride and solvent. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. 3. Add a catalytic amount of DMAP. |
| Incomplete Reaction (Mixture of starting material, mono- and di-acetylated products) | 1. Insufficient amount of acetylating agent. 2. Steric hindrance at one of the hydroxyl groups. | 1. Increase the molar equivalents of the acetylating agent. 2. Increase reaction time and/or temperature. Consider using a more potent catalytic system. |
| Formation of Unidentified Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture. | 1. Perform the reaction at a lower temperature for a longer duration. 2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | 1. Similar polarities of the product and byproducts. | 1. Utilize column chromatography with a shallow solvent gradient. 2. Consider using a different solvent system for chromatography to improve separation. 3. Recrystallization may be an effective final purification step. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Please note: This is a general procedure and may require optimization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tenacigenin B (1 equivalent) in an anhydrous solvent such as pyridine or a mixture of dichloromethane (B109758) (DCM) and triethylamine.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (2.5 equivalents) to the stirred solution. If using a non-basic solvent, add a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Data Presentation
Table 1: Theoretical Influence of Reaction Parameters on the Yield of this compound
| Parameter | Variation | Potential Effect on Yield | Rationale |
| Temperature | Low (0°C - RT) | Lower yield, slower reaction | May prevent side product formation. |
| High (Reflux) | Higher yield, faster reaction | Increased risk of decomposition and side products. | |
| Acetylating Agent | Acetic Anhydride | Good yield, moderate reactivity | Standard and effective reagent. |
| Acetyl Chloride | Potentially higher yield, high reactivity | More reactive, may lead to more side products. | |
| Catalyst | None (Pyridine as solvent) | Moderate yield | Pyridine acts as both solvent and catalyst. |
| DMAP (catalytic) | Higher yield, faster reaction | Highly effective nucleophilic catalyst. | |
| Reaction Time | Short (1-4 hours) | Incomplete reaction | May not be sufficient for full diacetylation. |
| Long (12-24 hours) | Higher yield of di-acetylated product | Allows the reaction to proceed to completion. |
Visualizations
Caption: Experimental workflow for the diacetylation of Tenacigenin B.
Caption: Troubleshooting logic for low yield in diacetylation.
Technical Support Center: Refining HPLC Purification of 11α,12β-Di-O-acetyltenacigenin B
Welcome to the technical support center for the HPLC purification of 11α,12β-Di-O-acetyltenacigenin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification methods for this compound.
Frequently Asked Questions (FAQs)
Q1: I don't have a specific HPLC method for this compound. Where should I start?
A1: When a validated method is unavailable, a good starting point is to adapt methods used for structurally similar compounds, such as Tenacigenin B or other steroid glycosides. Begin with a scouting gradient on a C18 column to determine the approximate elution conditions.
Q2: What are the typical starting conditions for a scouting gradient?
A2: A broad gradient can help to quickly identify the retention time of your compound.[1] A common starting point is a linear gradient from a low to a high percentage of organic solvent over 20-30 minutes. See the table below for a recommended starting protocol.
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a blocked column frit.[2] To address this, you can try adjusting the mobile phase pH, reducing the sample concentration, or flushing the column.
Q4: I am observing peak fronting. What does this indicate?
A4: Peak fronting is often a sign of sample overload, where the concentration of the sample is too high for the column to handle effectively.[3] Diluting your sample is the most straightforward solution.[3] It can also be caused by the sample solvent being stronger than the mobile phase.
Q5: What are "ghost peaks" and how can I get rid of them?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often originating from contamination in the mobile phase, the HPLC system, or from a previous injection.[4][5][6] To eliminate them, ensure you are using high-purity solvents, thoroughly clean your system between runs, and run blank injections to identify the source of the contamination.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound.
Issue 1: Poor Resolution and Co-eluting Peaks
If your target peak is not well-separated from impurities, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving peak resolution.
Experimental Protocol: Gradient Optimization
-
Initial Scouting Run: Start with a broad linear gradient (e.g., 5% to 95% Acetonitrile in water over 30 minutes) to determine the approximate retention time of this compound.[1]
-
Develop a Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution time of your target compound. For example, if the compound elutes at 40% Acetonitrile, you could run a gradient from 30% to 50% Acetonitrile over 20 minutes.[1]
-
Introduce Isocratic Steps: If co-eluting peaks are still present, introduce isocratic holds in the gradient to improve separation.[1]
Issue 2: Baseline Instability (Drift or Noise)
A stable baseline is crucial for accurate quantification. If you are experiencing baseline issues, follow this guide.
Logical Relationships in Baseline Problems
Caption: Common causes and solutions for baseline drift and noise.
Experimental Protocol: System Flush to Address Baseline Noise
-
Remove the Column: Disconnect the column from the system.
-
Flush with Isopropanol (B130326): Flush all system components (pump, injector, tubing, and flow cell) with HPLC-grade isopropanol for at least 30 minutes at a low flow rate (e.g., 1 mL/min).
-
Flush with High-Purity Water: Replace the isopropanol with high-purity, deionized water and flush for another 30 minutes.
-
Equilibrate with Mobile Phase: Introduce your mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Reconnect the Column: Re-install the column and equilibrate with the initial mobile phase conditions before running your sample.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for Scouting Run
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or based on UV scan) |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Summary for Common Peak Shape Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol (B1196071) interactions | Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. |
| Column Overload | Decrease sample concentration or injection volume. | |
| Blocked column frit | Reverse flush the column (if permissible by the manufacturer). | |
| Peak Fronting | Sample overload | Dilute the sample or reduce injection volume.[3] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | |
| Split Peaks | Partially clogged column inlet | Replace the column inlet frit or the guard column.[2] |
| Co-elution of two compounds | Optimize the mobile phase gradient or change the stationary phase.[1] |
References
Validation & Comparative
Unveiling the Cytotoxic Landscape of Tenacigenin B Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic properties of various Tenacigenin B derivatives. This document synthesizes available experimental data to provide a clear overview of their potential as direct anti-cancer agents, moving beyond their established role as chemosensitizers.
While many Tenacigenin B derivatives are recognized for their ability to enhance the efficacy of conventional chemotherapy drugs, their intrinsic cytotoxic capabilities are less understood. This guide delves into the direct cytotoxic effects of several key derivatives, presenting available data on their potency and the cellular mechanisms they trigger.
Comparative Cytotoxicity of Tenacigenin B Derivatives
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various Tenacigenin B derivatives against different cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines and incubation times.
| Derivative Name | Cell Line | Incubation Time | IC50 Value |
| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | 24h | 31.4 µM[1] |
| 48h | 22.2 µM[1] | ||
| 72h | 15.1 µM[1] | ||
| Unspecified Tenacigenin B derivatives (compounds 1-3) | A549 (Lung Carcinoma) | Not Specified | 30.87 - 95.39 µM |
| Tenacissoside H | LoVo (Colon Adenocarcinoma) | 24h | 40.24 µg/mL |
| 48h | 13.00 µg/mL | ||
| 72h | 5.73 µg/mL | ||
| 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2) | - | - | Reported as non-cytotoxic when used alone[2] |
Note: The majority of research on derivatives such as 11α-O-tigloyl-12β-O-acetyl-tenacigenin B (MT1), 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2), and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B (MT3) has focused on their synergistic effects with other anticancer drugs, with limited data on their direct cytotoxicity.[3][4] Tenacissimoside A and 11alpha-O-benzoyl-12beta-O-acetyltenacigenin B have been primarily investigated for their role in reversing multidrug resistance.
Experimental Protocols
The assessment of cytotoxicity and the underlying apoptotic mechanisms are crucial in evaluating the anti-cancer potential of novel compounds. Below are detailed methodologies for two key experiments commonly employed in these studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tenacigenin B derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the tenacigenin B derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways in Tenacigenin B Derivative-Induced Apoptosis
The cytotoxic effects of many anti-cancer agents are mediated through the induction of apoptosis, a form of programmed cell death. The two primary apoptosis signaling pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Figure 1. The intrinsic and extrinsic apoptosis signaling pathways leading to programmed cell death.
The experimental workflow for assessing the cytotoxicity and apoptotic induction of Tenacigenin B derivatives typically follows a logical progression from initial screening to mechanistic studies.
Figure 2. A typical experimental workflow for evaluating the cytotoxicity of novel compounds.
References
A Comparative Analysis of 11α,12β-Di-O-acetyltenacigenin B and Other Multidrug Resistance (MDR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of MDR inhibitors that can circumvent this resistance is a critical area of research. This guide provides a comparative study of 11α,12β-Di-O-acetyltenacigenin B, a representative of the tenacigenin B derivatives, and other well-known MDR inhibitors, supported by experimental data and detailed protocols. While direct data for this compound is limited, this comparison utilizes data from a closely related and studied derivative, 11α-O-benzoyl-12β-O-acetyltenacigenin B, to provide valuable insights into the potential of this class of compounds.
Performance Comparison of MDR Inhibitors
The efficacy of MDR inhibitors is typically evaluated by their ability to reverse resistance to cytotoxic drugs in MDR cancer cells. This is often quantified by the reversal fold (RF), which is the ratio of the IC50 (half-maximal inhibitory concentration) of a cytotoxic drug in the absence of the inhibitor to the IC50 in the presence of the inhibitor. A higher reversal fold indicates a more potent MDR reversal activity.
| MDR Inhibitor | Cell Line | Anticancer Drug | Reversal Fold (RF) | IC50 of Inhibitor | Reference |
| 11α-O-benzoyl-12β-O-acetyltenacigenin B | HepG2/Dox | Doxorubicin | 16 | Not Reported | [1] |
| Vinblastine | 53 | [1] | |||
| Puromycin | 16 | [1] | |||
| Paclitaxel (B517696) | 326 | [1] | |||
| Verapamil | HCT116/VM46 | Vinblastine | Not directly reported, but reduces IC50 from >50 µM to 0.004 µM in presence of 1 µM Verapamil | ~1 µM | [2] |
| HCT116/VM46 | Doxorubicin | Not directly reported, but reduces IC50 to 0.3 µM in presence of 1 µM Verapamil | ~1 µM | [2] | |
| Tariquidar | EMT6/AR1.0, H69/LX4, 2780 AD | Doxorubicin | 22-150 | 43 nM (ATPase inhibition) | [3] |
| Alisol B 23-acetate | HepG2-DR, K562-DR | Various P-gp substrates | Dose-dependent reversal | Not Reported | [4] |
Note: The data for 11α-O-benzoyl-12β-O-acetyltenacigenin B is presented as a surrogate for this compound due to the availability of published experimental results for this closely related derivative.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many MDR inhibitors involves the modulation of P-glycoprotein (P-gp), a key efflux pump. These inhibitors can act through various mechanisms, including competitive, non-competitive, or allosteric inhibition of the P-gp transporter, as well as by affecting its ATPase activity, which provides the energy for drug efflux.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
Experimental Protocols
Chemosensitivity Assay (MTT Assay)
This assay determines the cytotoxic effect of an anticancer drug in the presence and absence of an MDR inhibitor.
-
Cell Seeding: Seed MDR-positive cancer cells (e.g., HepG2/Dox) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug and Inhibitor Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The reversal fold (RF) is calculated as IC50 (drug alone) / IC50 (drug + inhibitor).
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.
-
Cell Preparation: Harvest MDR-positive cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Pre-incubation: Incubate the cells with the MDR inhibitor at the desired concentration for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of the inhibitor indicates reduced P-gp-mediated efflux.
Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is often stimulated by its substrates and can be inhibited by some MDR inhibitors.
-
Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.
-
Assay Reaction: In a 96-well plate, combine the membrane preparation with assay buffer containing ATP, an ATP regenerating system (if necessary), and the MDR inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the effect of the inhibitor on the basal and substrate-stimulated ATPase activity of P-gp.
Conclusion
The comparative data suggests that tenacigenin B derivatives, represented here by 11α-O-benzoyl-12β-O-acetyltenacigenin B, are potent MDR reversal agents, particularly against paclitaxel resistance.[1] Their efficacy appears comparable or, in some cases, superior to the first-generation inhibitor Verapamil and competitive with the third-generation inhibitor Tariquidar in specific contexts. The provided experimental protocols offer a standardized framework for the evaluation of novel MDR inhibitors. Further investigation into the precise mechanism of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in overcoming multidrug resistance in cancer.
References
- 1. Tenacigenin B derivatives reverse P-glycoprotein-mediated multidrug resistance inHepG2/Dox cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent CYP3A4 Inhibition by 11α,12β-Di-O-acetyltenacigenin B and its Analogs: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the inhibitory effects of 11α,12β-Di-O-acetyltenacigenin B and its derivatives on cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current evidence, supporting experimental data, and a comparison with other known CYP3A4 inhibitors.
Recent studies have highlighted the significant role of tenacigenin B derivatives as potent inhibitors of CYP3A4. Research by Xie et al. (2019) identified three C21 steroidal aglycones—11α-O-tigloyl-12β-O-acetyl-tenacigenin B (MT1), 11α-O-2-methylbutanoyl-12β-O-tigloyl-tenacigenin B (MT2), and 11α-O-2-methylbutanoyl-12β-O-acetyl-tenacigenin B (MT3)—as strong inhibitors of CYP3A4 metabolic activity.[1][2][3][4] While the specific half-maximal inhibitory concentration (IC50) value for this compound is not yet publicly available, the strong inhibitory activity of its closely related derivatives suggests its potential as a significant CYP3A4 inhibitor. Molecular docking studies have indicated that the ester groups at the C-11 and C-12 positions of tenacigenin B derivatives are crucial for their effective interaction with the CYP3A4 enzyme.[1]
Comparative Analysis of CYP3A4 Inhibition
To contextualize the inhibitory potential of tenacigenin B derivatives, the following table compares their activity with that of well-established CYP3A4 inhibitors.
| Compound | Compound Type | IC50 Value (µM) | Probe Substrate |
| This compound Analogs (MT1, MT2, MT3) | Tenacigenin B Derivative | Strong Inhibition* | Not Specified |
| Ketoconazole | Azole Antifungal | 0.054 - 1.69 | Various |
| Verapamil | Calcium Channel Blocker | ~2.0 | Testosterone |
| Chrysin | Flavonoid | 2.5 ± 0.6 | Nifedipine |
| Acacetin | Flavonoid | 12.1 ± 5.6 | Nifedipine |
| Apigenin | Flavonoid | 20.2 ± 12.7 | Nifedipine |
| Pinocembrin | Flavonoid | >50 | Nifedipine |
*Specific IC50 values for MT1, MT2, and MT3 were not available in the reviewed literature; however, their inhibitory effect on CYP3A4 was consistently described as "strong".
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro inhibitory effect of a compound on CYP3A4, based on commonly used methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on human CYP3A4 activity.
Materials:
-
Test compound (e.g., this compound)
-
Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., Testosterone or Midazolam)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (B52724) or Methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, potassium phosphate buffer, and varying concentrations of the test compound or positive control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile or methanol. This also serves to precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Data Analysis: Quantify the formation of the specific metabolite of the probe substrate (e.g., 6β-hydroxytestosterone from testosterone). The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for in vitro CYP3A4 inhibition assay.
Caption: Inhibition of CYP3A4-mediated drug metabolism.
References
A Comparative Analysis of the Efficacy of Natural C21 Steroidal Glycosides from Marsdenia tenacissima
A definitive comparison between synthetic and natural 11α,12β-Di-O-acetyltenacigenin B is not currently feasible due to the absence of published research on the synthesis of this specific compound. This guide, therefore, focuses on the efficacy of naturally occurring this compound and structurally related C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima. The data presented herein is based on available experimental evidence from peer-reviewed studies.
Marsdenia tenacissima has a long history in traditional medicine for treating a variety of ailments, and modern research has focused on its potent anti-inflammatory and anti-cancer properties.[1] These therapeutic effects are largely attributed to a class of compounds known as C21 steroidal glycosides.[1][2] This guide provides a comprehensive overview of the biological activities of these natural compounds, supported by experimental data and detailed methodologies.
Table 1: Anti-inflammatory Activity of C21 Steroidal Glycosides from Marsdenia tenacissima
| Compound | Assay | Cell Line | Concentration | Inhibition of NO Production (%) | Positive Control | Reference |
| Marstenacisside F1 | Nitric Oxide (NO) Production | RAW 264.7 | 40 µM | 48.19 ± 4.14 | L-NMMA (68.03 ± 0.72%) | [3][4] |
| Marstenacisside F2 | Nitric Oxide (NO) Production | RAW 264.7 | 40 µM | 70.33 ± 5.39 | L-NMMA (68.03 ± 0.72%) | [3][4] |
Table 2: Anti-cancer Activity of C21 Steroidal Glycosides from Marsdenia tenacissima
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Marsectohexol derivative 12 | A549 (Lung Cancer) | Cytotoxicity | 5.2 | [2] |
| TGT-15 (11α-O-benzoyl-12β-O-tigloyltenacigenin B) | A549 (Lung Cancer) | Cytotoxicity | Data not explicitly provided, but showed inhibitory effects | [5] |
| TGT-7 (Marsdenoside C) | A549 (Lung Cancer) | Cytotoxicity | Data not explicitly provided, but showed inhibitory effects | [5] |
| TGT-9 (11α-O-tigloyl-12β-O-benzoyltenacigenin B) | A549 (Lung Cancer) | Cytotoxicity | Data not explicitly provided, but showed inhibitory effects | [5] |
| TGT-13 (11α-O-2-methylbutyryl-l2β-O-benzoyltenacigenin B) | A549 (Lung Cancer) | Cytotoxicity | Data not explicitly provided, but showed inhibitory effects | [5] |
Experimental Protocols
Isolation of C21 Steroidal Glycosides from Marsdenia tenacissima
A general procedure for the isolation of C21 steroidal glycosides from the dried stems or roots of Marsdenia tenacissima involves the following steps:
-
Extraction: The plant material is typically extracted with ethanol (B145695) or methanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to yield different fractions.
-
Chromatographic Separation: The bioactive fractions (often the ethyl acetate or chloroform fractions) are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC).
Figure 1: General workflow for the isolation of C21 steroidal glycosides.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Anti-cancer Activity Assay: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are maintained in appropriate culture media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Signaling Pathways
Anti-inflammatory Signaling Pathway
C21 steroidal glycosides have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This is often achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Figure 2: Inhibition of the NF-κB pathway by C21 steroidal glycosides.
Anti-cancer Signaling Pathway
The anti-cancer activity of C21 steroidal glycosides from Marsdenia tenacissima is mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. Studies have implicated the PI3K/AKT/mTOR and YAP pathways in the cytotoxic effects of these compounds on cancer cells.[1]
Figure 3: Inhibition of pro-survival pathways in cancer cells.
References
- 1. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 2… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Anti-Tumor Effects of Tenacigenin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of tenacigenin B with established chemotherapy agents, doxorubicin (B1662922) and vincristine (B1662923), focusing on their activity against lymphoma. The data presented is compiled from peer-reviewed studies to facilitate an independent verification of tenacigenin B's potential as a therapeutic agent.
Comparative Analysis of Anti-Tumor Activity
The following tables summarize the in vitro and in vivo anti-tumor effects of tenacigenin B, doxorubicin, and vincristine on the human Burkitt's lymphoma cell line, Raji. It is important to note that the data is collated from different studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity against Raji Lymphoma Cells
| Compound | Concentration/Dosage | Method | Key Findings | Reference |
| Tenacigenin B | 50 µg/mL | MTT Assay | Significantly suppressed cell proliferation compared to the normal control group. | [1][2][3] |
| Doxorubicin | 0.05-1 µg/ml | MTT Assay | Dose-dependent inhibition of Raji cell proliferation. In one study, concentrations up to 1 µg/ml inhibited proliferation by < 50% after 24h. | [4] |
| Vincristine | Not specified for Raji | MTT Assay | IC50 values vary significantly depending on the cell line and incubation time (e.g., 120h incubation for UKF-NB-3 neuroblastoma cells). | [5][6] |
Table 2: In Vitro Effects on Apoptosis and Cell Cycle in Raji Lymphoma Cells
| Compound | Concentration/Dosage | Method | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Tenacigenin B | 50 µg/mL | Flow Cytometry | Significantly increased the rate of apoptosis compared to the normal control group. | Induced a significant G1 phase arrest. | [1][2][3] |
| Doxorubicin | 0.05-1 µg/ml | Annexin V-FITC/PI | Dose-dependently induced apoptosis. | Information not available for Raji cells. | |
| Vincristine | 100 nM (in ALL cells) | Propidium (B1200493) Iodide Staining | Induces apoptosis. | Causes mitotic arrest in the G2/M phase. | [7][8][9] |
Table 3: In Vivo Anti-Tumor Efficacy in Nude Mice with Raji Cell Xenografts
| Compound | Dosage | Key Findings | Reference |
| Tenacigenin B | 50 mg/kg per day | Significantly suppressed tumor volume and weight compared with the normal group. Increased the number of apoptotic cells in tumor tissues. | [1][2] |
| Doxorubicin | 4 mg/kg | Information from a study using galiximab in combination with doxorubicin showed tumor growth inhibition. | |
| Vincristine | Not specified for Raji xenografts | Not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and verification.
Cell Culture
Raji cells, a human Burkitt's lymphoma cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Raji cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
Treatment: Cells were treated with various concentrations of tenacigenin B, doxorubicin, or vincristine for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. The cell proliferation inhibition rate was calculated as: (1 - (OD of treated group / OD of control group)) x 100%.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Raji cells were treated with the compounds for the desired time.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: After treatment, Raji cells were harvested and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Nude mice were subcutaneously injected with Raji cells (e.g., 1 x 10^7 cells) in the right flank.
-
Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. Tenacigenin B (50 mg/kg/day) or other compounds were administered (e.g., via tail vein injection) for a specified period.
-
Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length x width^2) / 2.
-
Endpoint Analysis: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed. Tumor tissues were processed for further analysis, such as TUNEL assay for apoptosis.
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of tenacigenin B, doxorubicin, and vincristine are mediated through distinct signaling pathways.
Tenacigenin B
Tenacigenin B has been shown to exert its anti-tumor effects in lymphoma by suppressing the expression of Aurora-A kinase.[1][3] This inhibition leads to the downregulation of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation. Consequently, the activity of the tumor suppressor proteins p53 and p21 is increased, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[1]
Caption: Tenacigenin B signaling pathway in lymphoma.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that has a multi-faceted mechanism of action. Its primary anti-tumor effects are attributed to its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA complex after DNA cleavage, preventing the re-ligation of the DNA strands and ultimately halting DNA replication and transcription. This process induces DNA damage and triggers apoptosis. Doxorubicin is considered cell-cycle non-specific.
References
- 1. researchgate.net [researchgate.net]
- 2. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of vincristine on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Mode of 11α,12β-Di-O-acetyltenacigenin B to Aurora-A Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding of 11α,12β-Di-O-acetyltenacigenin B to its putative target, Aurora-A kinase. Due to the limited publicly available data on the direct interaction of this compound with Aurora-A, this document outlines a proposed validation strategy. This includes a comparison with known Aurora-A inhibitors, detailed experimental protocols for binding validation, and visual representations of key processes. The information herein is intended to guide researchers in designing experiments to confirm target engagement and characterize the binding mode of this compound.
Comparative Analysis of Aurora-A Kinase Inhibitors
To establish a benchmark for evaluating the potential interaction of this compound with Aurora-A, the following table summarizes the binding affinities and inhibitory concentrations of several well-characterized Aurora-A inhibitors.
| Compound Name | Type of Inhibition | IC50 (nM) | Kd (nM) |
| Alisertib (MLN8237) | ATP-competitive | 1.2[1] | - |
| MK-5108 (VX-689) | ATP-competitive | 0.064[2] | - |
| MLN8054 | ATP-competitive | 4[3] | 99[4] |
| SNS-314 | ATP-competitive | 9[4] | - |
| Danusertib (PHA-739358) | ATP-competitive | 13[1] | - |
| AMG 900 | ATP-competitive | 5[1] | - |
| Aurora A inhibitor I | ATP-competitive | 3.4[5] | - |
Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are key parameters for quantifying the potency of an inhibitor. Lower values indicate higher potency. Currently, there is no publicly available experimental data for the IC50 or Kd of this compound against Aurora-A.
Experimental Protocols for Binding Validation
To validate the binding of this compound to Aurora-A, a multi-faceted approach employing biophysical and cellular assays is recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (immobilized on a sensor chip) and an analyte (in solution).[6][7]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound for Aurora-A.
Methodology:
-
Immobilization of Aurora-A Kinase:
-
Recombinant human Aurora-A kinase is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The kinase is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
The Aurora-A solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-5000 Response Units).
-
Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of concentrations of this compound (e.g., 0.1 nM to 10 µM) are prepared in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the Aurora-A and a reference flow cell (without immobilized protein) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensorgrams (response units vs. time) are recorded.
-
-
Data Analysis:
-
The data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[8][9][10]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and Aurora-A.
Methodology:
-
Sample Preparation:
-
Recombinant Aurora-A kinase is dialyzed extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same buffer. The final concentration of DMSO should be kept below 1% and matched in both the protein and ligand solutions.
-
-
ITC Experiment:
-
The sample cell is filled with the Aurora-A solution (e.g., 10-20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-200 µM).
-
A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12][13]
Objective: To confirm that this compound binds to and stabilizes Aurora-A in intact cells.
Methodology:
-
Cell Treatment:
-
Cells expressing Aurora-A are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
The treated cells are harvested, washed, and resuspended in a buffer with protease inhibitors.
-
The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
The cells are lysed (e.g., by freeze-thaw cycles or sonication).
-
The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble Aurora-A in the supernatant is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
The intensity of the Aurora-A bands at different temperatures is quantified.
-
A melting curve is generated by plotting the percentage of soluble Aurora-A as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizing the Validation Process and Biological Context
To better understand the experimental workflow and the potential biological implications of Aurora-A inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating the binding of this compound to Aurora-A.
Aurora kinases are key regulators of cell division, and their dysregulation is often associated with cancer. Aurora-A, in particular, plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry.
Caption: Simplified signaling pathway of Aurora-A and its potential inhibition.
By following the outlined experimental protocols and comparing the results with known inhibitors, researchers can effectively validate the binding mode of this compound to Aurora-A and pave the way for further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
Safety Operating Guide
Proper Disposal of 11α,12β-Di-O-acetyltenacigenin B: A Procedural Guide
Absence of specific disposal data for 11α,12β-Di-O-acetyltenacigenin B necessitates its treatment as a hazardous chemical waste. All procedures should align with institutional and regulatory guidelines for hazardous materials.
Risk Assessment and Handling
Before beginning any disposal process, a thorough risk assessment is crucial. This involves consulting any available safety information, considering the potential routes of exposure (inhalation, skin contact, ingestion), and evaluating the toxicity.[3][4] Always handle the compound within a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[5]
-
Do not mix this compound with other chemical wastes unless their compatibility is certain.
-
Store waste in a designated "Satellite Accumulation Area" within the laboratory.[5][6]
-
Keep waste containers securely closed except when adding waste.[7]
-
Ensure that incompatible materials, such as acids and bases or oxidizers and reducers, are stored separately.[5]
| Waste Consideration | Guideline | Regulatory Basis |
| Chemical State | Solid or liquid waste must be contained in separate, compatible containers. | Resource Conservation and Recovery Act (RCRA) |
| Compatibility | Do not mix with incompatible waste streams (e.g., acids, bases, oxidizers). | RCRA, Environmental Protection Agency (EPA) |
| Container Type | Use sturdy, leak-proof containers chemically compatible with the waste.[7] | Occupational Safety and Health Administration (OSHA) |
| Labeling | Label containers with "Hazardous Waste," the full chemical name, and any known hazards.[5][7] | EPA, OSHA |
| Accumulation Time | Adhere to institutional limits for waste accumulation time, typically not exceeding one year for partially filled containers in a Satellite Accumulation Area.[5] | EPA |
Step-by-Step Disposal Protocol
-
Container Preparation : Select a waste container that is in good condition, compatible with this compound, and has a secure, leak-proof lid.[2]
-
Waste Labeling : Clearly label the container with a hazardous waste tag before adding any waste. The label must include the full chemical name ("this compound") and any known or suspected hazards.[6][8] Do not use abbreviations or chemical formulas.[9]
-
Waste Transfer : Carefully transfer the waste into the labeled container, minimizing the creation of dust or aerosols. This should be done in a fume hood.
-
Secure Storage : Seal the container tightly and place it in your lab's designated Satellite Accumulation Area. Ensure it is stored with compatible materials and in secondary containment if it is a liquid.[7]
-
Request for Pickup : Once the container is full, or if you are approaching the storage time limit, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[6][10]
Disposal of Empty Containers
Containers that held this compound must also be handled as hazardous waste.
-
Initial Rinse : The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[7]
-
Subsequent Rinses : For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Given the unknown toxicity of this compound, it is prudent to follow this more stringent guideline.
-
Final Disposal : After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste, such as in a designated glass disposal box.[7][10]
Emergency Procedures
In the event of a spill, immediately notify your laboratory supervisor and EHS. Have spill control equipment readily available.[2] All personnel involved in the handling and disposal of this compound should be trained on emergency response procedures.[10]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. 8.4.2 Unknown Chemical Waste | UMN University Health & Safety [hsrm.umn.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 11α,12β-Di-O-acetyltenacigenin B
Disclaimer: This document provides general guidance on personal protective equipment and handling procedures for 11α,12β-Di-O-acetyltenacigenin B based on best practices for handling potent and hazardous chemicals. A substance-specific risk assessment should be conducted by qualified personnel before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Reasoning |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves tested for chemotherapy drug resistance (ASTM D6978).[2] The outer glove should be worn over the gown cuff.[3] | Prevents skin contact and absorption.[1] Double gloving provides an additional layer of protection. Powder-free gloves are recommended to avoid aerosolization of the compound.[3] |
| Gown | Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs (e.g., polyethylene-coated polypropylene).[2][3] | Protects against splashes and contamination of personal clothing. Should be changed regularly or immediately if contaminated.[1] |
| Eye/Face Protection | Tightly fitting safety goggles (EN 166) or a full-face shield.[2][4] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95) is the minimum requirement. For large spills or aerosol-generating procedures, a chemical cartridge-type respirator may be necessary.[1] | Prevents inhalation of the compound, which is a primary route of exposure.[1] |
| Head/Foot Covering | Disposable bouffant cap and shoe covers.[5] | Prevents contamination of hair and personal footwear. |
Safe Handling Workflow
Adherence to a strict workflow is crucial for minimizing exposure and contamination. The following diagram outlines the key steps for safely handling this compound.
Experimental Protocol: Weighing and Dissolving a Potent Powder
This protocol provides a step-by-step guide for a common laboratory procedure involving a potent compound like this compound.
Objective: To accurately weigh and dissolve a solid potent compound for experimental use.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance within a chemical fume hood or containment unit
-
Spatula
-
Weighing paper or boat
-
Vials with caps
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located within a certified chemical fume hood or other containment device.
-
Prepare all necessary materials and place them inside the containment unit to minimize traffic in and out of the area.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer a small amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
Carefully fold the weighing paper and transfer the powder into a pre-labeled vial.
-
-
Dissolving:
-
Using a calibrated pipette, add the required volume of the appropriate solvent to the vial containing the compound.
-
Securely cap the vial.
-
Gently swirl or use a vortex mixer at a low speed to completely dissolve the compound.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing paper, pipette tips, and any other disposable items in the designated hazardous waste container.
-
Clean and decontaminate the work surface within the containment unit.
-
Properly doff PPE, disposing of single-use items in the hazardous waste.
-
Wash hands thoroughly with soap and water.[3]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weighing paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.
-
Follow Institutional Guidelines: All waste disposal must adhere to the institution's and local regulations for hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
